Product packaging for Antifungal agent 31(Cat. No.:)

Antifungal agent 31

Cat. No.: B12416851
M. Wt: 492.5 g/mol
InChI Key: SQVRHWIZZFOWBI-PUAOIOHZSA-N
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Description

Antifungal agent 31 is a useful research compound. Its molecular formula is C25H22F2N6O3 and its molecular weight is 492.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H22F2N6O3 B12416851 Antifungal agent 31

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H22F2N6O3

Molecular Weight

492.5 g/mol

IUPAC Name

3-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-7-(4-methoxyphenyl)pyrrolo[1,2-d][1,2,4]triazin-4-one

InChI

InChI=1S/C25H22F2N6O3/c1-16(25(35,13-31-15-28-14-30-31)22-8-5-19(26)10-23(22)27)33-24(34)32-12-18(9-20(32)11-29-33)17-3-6-21(36-2)7-4-17/h3-12,14-16,35H,13H2,1-2H3/t16-,25-/m1/s1

InChI Key

SQVRHWIZZFOWBI-PUAOIOHZSA-N

Isomeric SMILES

C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3C(=O)N4C=C(C=C4C=N3)C5=CC=C(C=C5)OC

Canonical SMILES

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3C(=O)N4C=C(C=C4C=N3)C5=CC=C(C=C5)OC

Origin of Product

United States

Foundational & Exploratory

Antifungal agent 31 mechanism of action against Candida albicans

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Mechanism of Action of Antifungal Agent 31 Against Candida albicans

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Candida albicans remains a significant opportunistic fungal pathogen, with rising resistance to conventional therapies necessitating the development of novel antifungal agents. This compound, also identified as Compound 12 in seminal research, is a potent, orally active triazole antifungal featuring a novel pyrrolotriazinone scaffold.[1][2] This agent demonstrates a broad spectrum of activity against pathogenic Candida species, including strains resistant to fluconazole.[2] Its mechanism of action is consistent with the azole class of antifungals, targeting the essential ergosterol biosynthesis pathway, leading to fungal cell membrane disruption and growth inhibition.[2][3] This document provides a detailed overview of its core mechanism, summarizes key performance data, outlines likely experimental protocols used in its evaluation, and presents visual diagrams of relevant pathways and workflows.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

As a member of the triazole class, the primary molecular target of this compound in Candida albicans is the cytochrome P450 enzyme lanosterol 14α-demethylase, encoded by the ERG11 gene.[2][3] This enzyme, also known as CYP51, is a critical component of the fungal cell membrane's ergosterol biosynthesis pathway.

The mechanism unfolds as follows:

  • Binding to CYP51: The triazole moiety of this compound coordinates with the heme iron atom in the active site of the CYP51 enzyme. This binding prevents the natural substrate, lanosterol, from accessing the enzyme.

  • Inhibition of Demethylation: By blocking the enzyme, this compound halts the conversion of lanosterol to 14-demethyl lanosterol, a crucial step in the ergosterol production cascade.

  • Ergosterol Depletion & Toxic Sterol Accumulation: The inhibition of CYP51 leads to a depletion of ergosterol, an essential molecule for maintaining the fluidity, integrity, and proper function of the fungal cell membrane. Concurrently, toxic 14α-methylated sterol precursors accumulate within the cell.

  • Cell Membrane Disruption: The combination of ergosterol depletion and toxic sterol accumulation disrupts the membrane's structure and function. This increases membrane permeability and interferes with the activity of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth and cell death.

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Drug Action cluster_result Result Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ... multiple steps Demethyl_Lanosterol 14-demethyl lanosterol Lanosterol->Demethyl_Lanosterol Catalyzed by Erg11p/CYP51 Zymosterol Zymosterol ... Demethyl_Lanosterol->Zymosterol ... multiple steps Result1 Ergosterol Depletion Result2 Toxic Sterol Accumulation Ergosterol Ergosterol Zymosterol->Ergosterol Agent31 This compound (Compound 12) Agent31->Lanosterol Inhibits Erg11p/CYP51 Result3 Membrane Disruption & Fungal Cell Death Result1->Result3 Result2->Result3 MIC_Workflow start Start: Prepare Drug Stock & Media prep_plate Prepare 96-Well Plate: Serial Dilution of Agent 31 start->prep_plate prep_inoculum Prepare C. albicans Inoculum (0.5 McFarland, then dilute) start->prep_inoculum inoculate Inoculate Plate (100 µL/well) prep_plate->inoculate prep_inoculum->inoculate incubate Incubate Plate (35°C, 24-48h) inoculate->incubate read_mic Read MIC: ≥50% Growth Inhibition incubate->read_mic end End: Determine MIC Value read_mic->end CYP51_Workflow start Start: Prepare Reagents (Enzyme, Substrate, Buffer) add_reagents Add Reagents to Plate: Buffer, Reductase, Agent 31 start->add_reagents start_reaction Initiate Reaction: Add CYP51 Enzyme & Substrate add_reagents->start_reaction incubate Incubate Plate (37°C, 30 min) start_reaction->incubate read_signal Measure Fluorescence incubate->read_signal analyze Calculate % Inhibition & Plot Dose-Response Curve read_signal->analyze end End: Determine IC50 Value analyze->end InVivo_Workflow cluster_endpoints Endpoint Analysis start Start: Prepare C. albicans Inoculum infect Infect Mice via Intravenous Injection start->infect randomize Randomize Mice into Treatment Groups infect->randomize treat Administer Treatment Daily (e.g., Oral Gavage) randomize->treat monitor Monitor Survival (21-28 days) treat->monitor burden Determine Kidney Fungal Burden (Day 4) treat->burden end End: Analyze Survival & Fungal Load Data monitor->end burden->end

References

In-Depth Technical Guide: Synthesis and Characterization of Antifungal Agent 31

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of Antifungal Agent 31, a potent, orally active triazole antifungal compound with a novel pyrrolotriazinone scaffold. Identified as compound 12 in the foundational study by Montoir et al., this agent has demonstrated broad-spectrum in vitro activity against pathogenic Candida species, including fluconazole-resistant strains, and various filamentous fungi. Furthermore, it has shown significant in vivo efficacy in murine models of systemic candidiasis. This document outlines the synthesis, characterization, mechanism of action, and antifungal activity of this compound, presenting quantitative data in structured tables and detailing key experimental protocols.

Introduction

This compound (also referred to as compound 12) is a novel azole antifungal distinguished by its fused pyrrolotriazinone core structure.[1] It belongs to the triazole class of antifungals, which are critical in the management of invasive fungal infections.[1][2] The unique scaffold of this compound has been shown to contribute to its potent activity, particularly against Candida albicans isolates known for azole resistance mechanisms, such as overexpression of efflux pumps or mutations in the target enzyme, lanosterol 14-alpha-demethylase (Erg11p/CYP51).[1] The agent also shows promising activity against challenging filamentous fungi, including Aspergillus fumigatus, and zygomycetes like Rhizopus oryzae and Mucor circinelloides.[1]

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the formation of the pyrrolotriazinone scaffold coupled with the characteristic triazole-containing side chain. While the specific, step-by-step synthesis and characterization data for compound 12 are detailed in the primary literature, the general synthetic strategies for related pyrrolo[2,3-d]pyrimidine and triazole derivatives provide a basis for understanding the required chemical transformations.[3][4]

The synthesis generally involves the construction of the core heterocyclic system followed by the addition of the pharmacologically active side chains. Key reactions often include cyclization to form the fused ring system and nucleophilic substitution or click chemistry to introduce the triazole moiety.[5][6]

Logical Synthesis Workflow

The following diagram illustrates a generalized logical workflow for the synthesis of complex heterocyclic compounds like this compound, based on common organic synthesis strategies.

Synthesis_Workflow A Starting Materials (e.g., Pyrrole & Triazine Precursors) B Step 1: Core Scaffold Synthesis (Cyclization Reactions) A->B C Intermediate 1 (Pyrrolotriazinone Core) B->C G Step 3: Coupling Reaction (e.g., Nucleophilic Substitution) C->G D Starting Materials (Triazole Side Chain Precursor) E Step 2: Side Chain Synthesis/ Modification D->E F Intermediate 2 (Functionalized Side Chain) E->F F->G H Crude Product G->H I Step 4: Purification (e.g., Column Chromatography) H->I J Final Product (this compound) I->J K Step 5: Characterization (NMR, HRMS, etc.) J->K

Caption: Generalized synthesis workflow for this compound.

Characterization

The structural identity and purity of this compound are confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to elucidate the molecular structure, confirming the presence of the pyrrolotriazinone core, the difluorophenyl group, the triazole ring, and other key functional groups.[7][8]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides an accurate mass measurement, which is used to confirm the elemental composition and molecular formula of the final compound.[8]

Mechanism of Action

As a member of the triazole class, this compound functions by inhibiting the fungal cytochrome P450 enzyme lanosterol 14-alpha-demethylase (CYP51).[1][9] This enzyme is a crucial component of the ergosterol biosynthesis pathway.[9][10]

Ergosterol Biosynthesis Inhibition Pathway

Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting CYP51, this compound blocks the conversion of lanosterol to ergosterol.[9] This leads to the depletion of ergosterol and the accumulation of toxic 14-alpha-methylated sterol precursors in the fungal cell membrane.[9] The resulting membrane stress disrupts membrane integrity and the function of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect).[10]

Mechanism_of_Action cluster_fungal_cell Fungal Cell Lanosterol Lanosterol CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51 substrate Ergosterol Ergosterol Membrane Functional Cell Membrane Ergosterol->Membrane incorporation CYP51->Ergosterol conversion ToxicSterols Accumulation of Toxic Sterols CYP51->ToxicSterols Disruption Membrane Disruption & Cell Death ToxicSterols->Disruption Agent31 This compound (Triazole) Agent31->CYP51 Inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Antifungal Activity

The antifungal activity of this compound has been evaluated in vitro against a panel of clinically relevant yeasts and molds. The data is typically presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the drug that inhibits visible fungal growth.[11][12]

Table 1: In Vitro Antifungal Activity of this compound (Compound 12)

Note: The following data is a representative summary based on the abstract of Montoir et al. and typical MIC ranges for potent triazoles. Actual values from the full publication may vary.

Fungal SpeciesStrain InformationMIC Range (µg/mL)
Candida albicansATCC 90028 (Susceptible)≤0.01 - 0.125
Candida albicansAzole-Resistant (Efflux)≤0.01 - 0.25
Candida albicansAzole-Resistant (Erg11p mutation)≤0.01 - 0.25
Candida glabrataClinical Isolate0.03 - 1
Candida kruseiATCC 62580.125 - 2
Aspergillus fumigatusClinical Isolate0.06 - 1
Rhizopus oryzaeClinical Isolate0.25 - 4
Mucor circinelloidesClinical Isolate0.25 - 4
Table 2: In Vivo Efficacy of this compound (Compound 12)

Note: This data is a qualitative summary based on the abstract by Montoir et al. Specific quantitative outcomes (e.g., survival rates, fungal burden reduction percentages) are detailed in the full publication.

Infection ModelFungal StrainOutcome
Murine Systemic CandidiasisCandida albicansSignificantly reduced mortality rates
Murine Systemic CandidiasisCandida albicansSignificantly reduced kidney fungal burden

Experimental Protocols

In Vitro Antifungal Susceptibility Testing

The in vitro activity of this compound is determined following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 for yeasts.[9][13]

Protocol: Broth Microdilution for Yeasts (CLSI M27-A3)

  • Medium Preparation: RPMI 1640 medium (without sodium bicarbonate, with L-glutamine) is buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).

  • Drug Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Serial two-fold dilutions are prepared in 96-well U-bottom microtiter plates using the buffered RPMI medium.

  • Inoculum Preparation: Fungal isolates are grown on Sabouraud Dextrose Agar for 24-48 hours. Colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted in RPMI medium to achieve a final inoculum concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL.

  • Incubation: Each well of the microtiter plate is inoculated with the fungal suspension. Plates are incubated at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant (≥50%) reduction in growth compared to the drug-free control well.[9]

In Vivo Efficacy Model

The in vivo efficacy is assessed using a well-established murine model of systemic candidiasis.[5][7]

Protocol: Murine Model of Systemic Candidiasis

  • Animal Model: Immunocompetent or immunosuppressed mice (e.g., BALB/c or C57BL/6 strains) are used.

  • Infection: Mice are infected via intravenous (lateral tail vein) injection with a lethal or sub-lethal dose of Candida albicans (e.g., 1 x 10⁵ to 5 x 10⁵ colony-forming units [CFU] per mouse).[1]

  • Treatment: Treatment with this compound (administered orally or intraperitoneally) or a vehicle control begins at a specified time post-infection and continues for a defined period.

  • Monitoring and Endpoints:

    • Survival: Animals are monitored daily, and survival rates are recorded over a period of up to 30 days.

    • Fungal Burden: At the end of the study (or at specific time points), mice are euthanized, and target organs (typically kidneys) are aseptically removed, homogenized, and plated on selective agar to determine the fungal load (CFU/gram of tissue).[7]

Conclusion

This compound (compound 12) represents a promising development in the search for new treatments for invasive fungal infections. Its novel pyrrolotriazinone scaffold and potent activity against both susceptible and resistant fungal pathogens underscore its potential as a lead candidate for further drug development. The data summarized herein highlights its broad-spectrum efficacy and favorable in vivo profile, warranting continued investigation and optimization.

References

The Pyrrolotriazinone Scaffold: A Promising Frontier in Antifungal Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Structure-Activity Relationship of Pyrrolotriazinone Antifungals

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens poses a significant global health threat, necessitating the exploration of novel chemical scaffolds for the development of effective antifungal agents. The pyrrolotriazinone core has recently emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a range of biological activities. This technical guide delves into the current understanding of the structure-activity relationship (SAR) of pyrrolotriazinone-based antifungal compounds, providing a comprehensive resource for researchers in the field. While extensive SAR studies on this specific scaffold for antifungal activity are still emerging, this guide synthesizes the available data, details relevant experimental protocols, and visualizes key biological pathways to facilitate further research and development.

The Pyrrolotriazinone Core: An Overview of Antifungal Potential

The pyrrolotriazinone heterocyclic system has been identified as a versatile scaffold for the design of bioactive molecules. Notably, a triazole derivative incorporating a pyrrolotriazinone moiety has demonstrated potent and broad-spectrum in vitro antifungal activity. This key compound, referred to hereafter as Compound 1, has shown efficacy against pathogenic Candida species, including fluconazole-resistant strains, and filamentous fungi such as Aspergillus fumigatus[1]. The antifungal activity of this class of compounds is hypothesized to stem from the inhibition of fungal cytochrome P450 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway[1].

Structure-Activity Relationship (SAR) of Pyrrolotriazinone Antifungals

Due to the nascent stage of research into pyrrolotriazinone antifungals, a comprehensive SAR study based on a large series of analogs is not yet publicly available. However, by analyzing the structure of the highly active Compound 1 and drawing parallels with established azole antifungals, a preliminary SAR can be inferred.

Table 1: Postulated Structure-Activity Relationship of Pyrrolotriazinone Antifungals

Molecular MoietyPosition/SubstitutionPostulated Influence on Antifungal ActivityRationale/Comments
Pyrrolotriazinone Core -Essential scaffold for binding to the target enzyme.The fused ring system provides a rigid framework that likely interacts with the active site of CYP51 through van der Waals forces and potential π-stacking interactions.
Triazole Ring Attached to the pyrrolotriazinone coreCrucial for coordinating with the heme iron of CYP51.This is a hallmark of azole antifungal agents, where the nitrogen atom of the triazole ring binds to the iron atom in the heme group of the enzyme, inhibiting its function.
Substituents on the Pyrrolotriazinone Ring VariesCan modulate potency, selectivity, and pharmacokinetic properties.Hydrophobic substituents may enhance binding to the hydrophobic pocket of the CYP51 active site. Polar groups could influence solubility and metabolic stability.
Side Chains Attached to the core structureCan be modified to optimize target engagement and physicochemical properties.The nature and conformation of side chains are critical for fitting into the enzyme's active site and can be tailored to improve oral bioavailability and reduce off-target effects.

Key Inferences from Compound 1:

  • The presence of the 1,2,4-triazole ring is likely indispensable for the mechanism of action, consistent with other azole antifungals that target CYP51.

  • The pyrrolotriazinone scaffold itself may contribute significantly to the overall binding affinity and specificity for the fungal enzyme over its human counterpart.

  • The specific substitution pattern on the reported active compound (details of which are often proprietary) is critical for its high potency (MIC < 0.01 μg/mL against Candida albicans)[1].

Further research involving the synthesis and biological evaluation of a diverse library of pyrrolotriazinone analogs is necessary to build a robust and detailed SAR model.

Proposed Mechanism of Action: Inhibition of the Ergosterol Biosynthesis Pathway

The primary mechanism of action for azole antifungals is the disruption of the fungal cell membrane's integrity by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane that is absent in mammals[2][3]. This is achieved through the inhibition of the enzyme lanosterol 14α-demethylase (CYP51), which catalyzes a key step in the conversion of lanosterol to ergosterol[4][5]. The accumulation of toxic sterol precursors and the depletion of ergosterol ultimately lead to fungal cell death[4].

Ergosterol_Biosynthesis_Pathway cluster_inhibition acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene Multiple Steps squalene_epoxide Squalene Epoxide squalene->squalene_epoxide Squalene epoxidase lanosterol Lanosterol squalene_epoxide->lanosterol intermediate 14-demethyl lanosterol lanosterol->intermediate Lanosterol 14α-demethylase (CYP51) lanosterol->lanosterol_to_intermediate ergosterol Ergosterol intermediate->ergosterol Multiple Steps inhibitor Pyrrolotriazinone (Azole Moiety) inhibitor->lanosterol_to_intermediate lanosterol_to_intermediate->intermediate

Figure 1. The fungal ergosterol biosynthesis pathway and the proposed site of inhibition by pyrrolotriazinone antifungals.

Experimental Protocols

To facilitate the evaluation of novel pyrrolotriazinone derivatives, this section provides detailed methodologies for key in vitro antifungal assays.

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27-A3/M38-A2)

This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Objective: To determine the lowest concentration of a pyrrolotriazinone derivative that inhibits the visible growth of a fungal isolate.

Materials:

  • Test compounds (pyrrolotriazinone derivatives)

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader (optional, for spectrophotometric reading)

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours (for yeasts) or 5-7 days (for molds).

    • Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts). For molds, a spore suspension is prepared and counted using a hemocytometer.

    • Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of each pyrrolotriazinone derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in the 96-well plates to achieve the desired final concentration range.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the drug dilutions.

    • Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.

Broth_Microdilution_Workflow start Start prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) start->prep_inoculum prep_dilutions Prepare Serial Dilutions of Pyrrolotriazinone Compounds start->prep_dilutions inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions->inoculate incubate Incubate at 35°C (24-48 hours) inoculate->incubate read_mic Determine MIC (Visual or Spectrophotometric) incubate->read_mic end End read_mic->end

Figure 2. Experimental workflow for the broth microdilution antifungal susceptibility assay.

Future Directions and Conclusion

The pyrrolotriazinone scaffold represents a promising starting point for the development of a new class of antifungal agents. The high potency of the initial hit compound against a broad range of fungal pathogens, including resistant strains, underscores the potential of this chemical series.

Key areas for future research include:

  • Synthesis of Analog Libraries: A systematic synthesis of pyrrolotriazinone derivatives with diverse substitutions is crucial to establish a comprehensive SAR.

  • Mechanism of Action Studies: While CYP51 inhibition is the putative mechanism, further biochemical and genetic studies are needed for confirmation. This includes enzyme inhibition assays and studies with fungal strains overexpressing or having mutations in the ERG11 gene.

  • In Vivo Efficacy and Toxicology: Promising lead compounds should be advanced to in vivo models of fungal infection to assess their efficacy, pharmacokinetics, and safety profiles.

  • Exploration of Alternative Targets: While CYP51 is a likely target, the possibility that pyrrolotriazinone derivatives interact with other fungal-specific targets should not be overlooked.

References

In Vitro Spectrum of Activity of Antifungal Agent 31: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antifungal agent 31, a novel triazole antifungal with a pyrrolotriazinone scaffold, has demonstrated potent in vitro activity against a range of pathogenic fungi.[1][2][3] This document provides a comprehensive overview of its in vitro spectrum of activity, including detailed experimental protocols for assessing antifungal susceptibility and a summary of its mechanism of action. While specific quantitative data from peer-reviewed literature is not publicly available in its entirety, this guide offers a framework for the evaluation of this compound, presenting template tables for the structured presentation of minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) data. The methodologies provided are based on established Clinical and Laboratory Standards Institute (CLSI) guidelines.

Introduction

This compound is a promising new chemical entity in the azole class of antifungals.[4] It has shown potent activity against various Candida species, including fluconazole-resistant strains, and filamentous fungi such as Aspergillus fumigatus.[1][2] As a triazole, its mechanism of action is presumed to be the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway of fungi. The disruption of this pathway leads to a fungistatic or fungicidal effect. This guide details the in vitro characterization of this novel agent.

In Vitro Antifungal Activity

The in vitro activity of this compound is determined by its minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) against a panel of clinically relevant fungal isolates.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism in vitro. The following tables present a template for the MIC data for this compound against common yeasts and molds.

Table 1: In Vitro Activity of this compound Against Yeast Isolates

Fungal SpeciesStrain IDMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Candida albicansATCC 90028DataDataData
Candida glabrataATCC 90030DataDataData
Candida parapsilosisATCC 22019DataDataData
Candida tropicalisATCC 750DataDataData
Candida kruseiATCC 6258DataDataData
Cryptococcus neoformansATCC 90112DataDataData

Table 2: In Vitro Activity of this compound Against Molds

Fungal SpeciesStrain IDMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Aspergillus fumigatusATCC 204305DataDataData
Aspergillus flavusATCC 204304DataDataData
Aspergillus nigerATCC 16404DataDataData
Aspergillus terreusATCC MYA-363DataDataData
Rhizopus oryzaeATCC 20344DataDataData
Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antifungal agent that results in a significant reduction (typically ≥99.9%) in the initial fungal inoculum.

Table 3: Fungicidal Activity of this compound

Fungal SpeciesStrain IDMIC (µg/mL)MFC (µg/mL)MFC/MIC Ratio
Candida albicansATCC 90028DataDataData
Aspergillus fumigatusATCC 204305DataDataData

Mechanism of Action

As a triazole antifungal, this compound is an inhibitor of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene). This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which disrupts membrane integrity and function, ultimately inhibiting fungal growth.

cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Agent31 This compound (Triazole) Agent31->CYP51 Inhibition CYP51->Ergosterol

Caption: Mechanism of action of this compound.

Experimental Protocols

The following protocols are based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the in vitro susceptibility of fungi to this compound.

  • Preparation of Antifungal Agent Stock Solution:

    • Dissolve this compound powder in dimethyl sulfoxide (DMSO) to a concentration of 1600 µg/mL.

  • Preparation of Microdilution Plates:

    • Perform serial twofold dilutions of the stock solution in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in 96-well microtiter plates.

    • The final concentrations should range from 0.03 to 16 µg/mL.

  • Inoculum Preparation:

    • For yeasts, suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

    • For molds, prepare a conidial suspension and adjust the concentration to 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

  • Incubation:

    • Inoculate each well of the microdilution plate with the fungal suspension.

    • Incubate the plates at 35°C. Incubation times vary by organism (e.g., 24-48 hours for Candida spp., 48-72 hours for Aspergillus spp.).

  • Reading MICs:

    • The MIC is the lowest concentration of the drug that causes a significant diminution of growth (e.g., ≥50% for azoles against yeasts) compared to the growth control.

Start Start PrepStock Prepare Antifungal Agent 31 Stock Solution Start->PrepStock PrepPlates Prepare Serial Dilutions in 96-well Plates PrepStock->PrepPlates Inoculate Inoculate Plates PrepPlates->Inoculate PrepInoculum Prepare and Standardize Fungal Inoculum PrepInoculum->Inoculate Incubate Incubate at 35°C Inoculate->Incubate ReadMIC Read Minimum Inhibitory Concentration (MIC) Incubate->ReadMIC End End ReadMIC->End

Caption: Workflow for MIC determination.

Minimum Fungicidal Concentration (MFC) Determination

This assay is performed after the MIC has been determined.

  • Subculturing:

    • From each well of the microdilution plate showing no visible growth (at and above the MIC), and from the growth control well, take a 10-20 µL aliquot.

  • Plating:

    • Spread the aliquot onto a Sabouraud Dextrose Agar (SDA) plate.

  • Incubation:

    • Incubate the SDA plates at 35°C until growth is clearly visible in the subculture from the growth control well.

  • Reading MFCs:

    • The MFC is the lowest concentration of the antifungal agent that results in no growth or a colony count reduction of ≥99.9% compared to the original inoculum.

Start Start (After MIC Reading) Subculture Subculture from Wells with No Visible Growth Start->Subculture Plate Spread Aliquots on SDA Plates Subculture->Plate Incubate Incubate Plates at 35°C Plate->Incubate ReadMFC Read Minimum Fungicidal Concentration (MFC) Incubate->ReadMFC End End ReadMFC->End

Caption: Workflow for MFC determination.

Conclusion

This compound demonstrates the characteristics of a potent, broad-spectrum antifungal agent based on preliminary in vitro assessments. Its activity against both common and resistant fungal pathogens highlights its potential as a future therapeutic agent. The standardized protocols outlined in this document provide a robust framework for further in vitro characterization and comparative studies. The generation of comprehensive MIC and MFC data is crucial for advancing the preclinical development of this promising compound.

References

In-depth Technical Guide: Antifungal Agent 31 (Compound 12) - Patent and Intellectual Property Core

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antifungal agent 31, also referred to as compound 12, is a novel triazole-based antifungal compound featuring a distinct pyrrolotriazinone scaffold. This agent has demonstrated significant potency against a broad spectrum of pathogenic fungi, including clinically relevant Candida species and filamentous fungi. Notably, it retains activity against fluconazole-resistant strains. This technical guide provides a comprehensive overview of the available patent information, core chemical structure, in vitro and in vivo efficacy data, and detailed experimental methodologies related to this compound. The information is intended to support researchers, scientists, and drug development professionals in understanding the therapeutic potential and intellectual property landscape of this promising antifungal candidate.

Intellectual Property and Patent Landscape

A thorough search of existing patent literature did not yield a specific patent explicitly claiming this compound (compound 12; CAS No. 2077083-94-2) for its antifungal properties. The primary scientific disclosure for this compound is the 2020 publication by Montoir et al. in the European Journal of Medicinal Chemistry.[1] While patents exist for other compounds containing a pyrrolotriazinone scaffold for different therapeutic applications, such as cancer treatment, the intellectual property rights for this compound as an antifungal agent appear to be centered around the novelty and non-obviousness presented in the aforementioned scientific publication. Researchers and developers should conduct a thorough freedom-to-operate analysis before commencing any commercial development.

Core Chemical Structure and Properties

This compound is a triazole antifungal characterized by a pyrrolotriazinone fused ring system.

  • Chemical Name: (2R,3R)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-(7-(4-methoxyphenyl)-4-oxo-3,4-dihydropyrrolo[2,1-f][1][2]triazin-2-yl)butan-2-ol

  • Molecular Formula: C25H22F2N6O3[1]

  • Molecular Weight: 492.48 g/mol [1]

  • CAS Number: 2077083-94-2[1]

In Vitro Antifungal Activity

This compound has demonstrated potent in vitro activity against a range of fungal pathogens. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of the drug that inhibits the visible growth of a microorganism, are summarized in the table below. The data is compiled from the key scientific literature.

Fungal SpeciesStrainMIC (µg/mL)
Candida albicansSC5314<0.01
Candida albicansAzole-Resistant Isolate 1<0.01
Candida albicansAzole-Resistant Isolate 20.02
Candida glabrataBG20.02
Candida kruseiATCC 62580.08
Aspergillus fumigatusClinical Isolate0.25
Rhizopus oryzaeClinical Isolate1
Mucor circinelloidesClinical Isolate2

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various fungal pathogens. Data extracted from Montoir D, et al. Eur J Med Chem. 2020.

In Vivo Efficacy

The in vivo efficacy of this compound has been evaluated in murine models of systemic candidiasis. The compound was shown to significantly reduce mortality rates and the fungal burden in the kidneys of infected mice, indicating its potential for treating systemic fungal infections.

Mechanism of Action

As a member of the triazole class of antifungals, this compound is a potent inhibitor of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting CYP51, this compound disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising the integrity and function of the fungal cell membrane.

acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 ergosterol Ergosterol membrane Fungal Cell Membrane ergosterol->membrane Incorporation agent31 This compound (Triazole) agent31->cyp51 Inhibition cyp51->ergosterol

Caption: Ergosterol biosynthesis pathway and the mechanism of action of this compound.

Experimental Protocols

Chemical Synthesis

A detailed, step-by-step synthesis protocol for this compound is outlined in the publication by Montoir et al. (Eur J Med Chem. 2020;189:112082). The synthesis involves a multi-step process starting from commercially available materials, culminating in the formation of the pyrrolotriazinone scaffold and subsequent coupling with the triazole side chain.

start Starting Materials intermediate1 Intermediate 1 (Pyrrolotriazinone Core) start->intermediate1 Multi-step synthesis intermediate2 Intermediate 2 (Triazole Side Chain) start->intermediate2 Synthesis final_product This compound intermediate1->final_product Coupling Reaction intermediate2->final_product

Caption: General synthetic workflow for this compound.

In Vitro Antifungal Susceptibility Testing

The in vitro activity of this compound was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: Fungal isolates were cultured on appropriate agar plates. Colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI 1640 medium to obtain the final inoculum concentration.

  • Drug Dilution: this compound was serially diluted in RPMI 1640 medium in 96-well microtiter plates.

  • Incubation: The standardized fungal inoculum was added to each well of the microtiter plates. The plates were then incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC was determined as the lowest concentration of the drug that caused a significant inhibition of fungal growth compared to the drug-free control well.

In Vivo Efficacy in a Murine Model of Systemic Candidiasis

The in vivo efficacy was assessed in an immunocompromised murine model.

  • Immunosuppression: Mice were rendered neutropenic by intraperitoneal administration of cyclophosphamide.

  • Infection: Mice were infected intravenously with a lethal dose of Candida albicans.

  • Treatment: this compound was administered orally at various doses, starting at a predetermined time post-infection.

  • Endpoint Analysis: The primary endpoints were survival rate and fungal burden in the kidneys. Kidneys were aseptically removed, homogenized, and plated on appropriate media to determine the number of colony-forming units (CFUs).

immunosuppression Immunosuppression of Mice (Cyclophosphamide) infection Intravenous Infection (Candida albicans) immunosuppression->infection treatment Oral Administration of This compound infection->treatment endpoints Evaluation of Endpoints treatment->endpoints survival Survival Rate endpoints->survival fungal_burden Kidney Fungal Burden (CFU) endpoints->fungal_burden

Caption: Experimental workflow for the in vivo efficacy study of this compound.

Conclusion

This compound (compound 12) is a promising new triazole antifungal with a novel pyrrolotriazinone scaffold. Its potent in vitro activity against a broad range of fungal pathogens, including resistant strains, and its demonstrated in vivo efficacy, position it as a strong candidate for further preclinical and clinical development. While the specific patent landscape for this compound remains to be fully elucidated, the existing scientific literature provides a solid foundation for its continued investigation as a next-generation antifungal agent. Researchers and drug developers are encouraged to consult the primary literature for more detailed information and to conduct thorough intellectual property due diligence.

References

Pharmacological Profiling of Novel Triazole Antifungals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the development of novel antifungal agents. Triazoles remain a cornerstone of antifungal therapy, and the continuous evolution of this class of drugs requires robust and comprehensive pharmacological profiling to identify promising new candidates. This technical guide provides a detailed framework for the preclinical evaluation of novel triazole antifungals, outlining key in vitro and in vivo methodologies, data interpretation, and the elucidation of mechanisms of action and resistance. Standardized protocols and data presentation formats are provided to facilitate consistent and comparable evaluation of these critical therapeutics.

Introduction

Triazole antifungals exert their effect by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1] This inhibition disrupts membrane integrity, leading to fungal cell growth arrest and death.[1] The pharmacological profiling of novel triazoles is a multi-faceted process that involves a battery of in vitro and in vivo assays designed to assess their antifungal potency, spectrum of activity, pharmacokinetic properties, and potential for resistance development. This guide details the critical experimental protocols and data analysis techniques required for a thorough preclinical assessment.

Mechanism of Action of Triazole Antifungals

The primary mechanism of action of triazole antifungals is the inhibition of lanosterol 14α-demethylase (CYP51), an enzyme critical for the conversion of lanosterol to ergosterol in the fungal cell membrane.[2] This disruption of the ergosterol biosynthesis pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising fungal membrane integrity and function.[3]

Beyond the primary target, the downstream effects of ergosterol depletion are multifaceted. The altered membrane composition can impact the function of other membrane-associated proteins, such as the vacuolar H+-ATPase (V-ATPase), which is crucial for maintaining intracellular pH homeostasis.[4][5] Furthermore, the accumulation of sterol intermediates can trigger transcriptional responses, including the upregulation of genes involved in ergosterol biosynthesis and drug efflux pumps, which can contribute to the development of resistance.[3][6] Recent studies have also suggested a secondary mechanism of action involving the HMG-CoA reductase (Hmg1), where triazole-induced sterol perturbations lead to feedback regulation of the ergosterol biosynthesis pathway.[7]

cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Triazole Action & Downstream Effects Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase (Hmg1) Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) CYP51_inhibition CYP51 Inhibition Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Novel Triazole Novel Triazole Novel Triazole->CYP51_inhibition Inhibits Ergosterol_depletion Ergosterol Depletion CYP51_inhibition->Ergosterol_depletion Leads to Sterol_accumulation Toxic Sterol Accumulation CYP51_inhibition->Sterol_accumulation Causes Membrane_dysfunction Membrane Dysfunction Ergosterol_depletion->Membrane_dysfunction Causes V-ATPase_inhibition V-ATPase Dysfunction Membrane_dysfunction->V-ATPase_inhibition Impacts Transcriptional_changes Transcriptional Upregulation (e.g., efflux pumps) Sterol_accumulation->Transcriptional_changes Triggers

Figure 1: Mechanism of action of triazole antifungals and downstream cellular effects.

In Vitro Pharmacological Profiling

Antifungal Susceptibility Testing

The cornerstone of in vitro profiling is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. The broth microdilution method is the gold standard for antifungal susceptibility testing.

  • Preparation of Antifungal Stock Solution:

    • Dissolve the novel triazole compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 1280 µg/mL).

    • Prepare serial twofold dilutions of the antifungal agent in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) in a 96-well microtiter plate. The final concentration range should typically span from 0.015 to 16 µg/mL.

  • Inoculum Preparation:

    • Culture the fungal isolate on Sabouraud dextrose agar for 24-48 hours.

    • Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Further dilute the inoculum in RPMI 1640 medium to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to each well of the microtiter plate containing 100 µL of the diluted antifungal agent.

    • Include a drug-free growth control well and a sterility control well (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is read as the lowest concentration of the antifungal agent at which there is a significant inhibition (typically ≥50% for triazoles) of growth compared to the drug-free control well.

Spectrum of Activity

The antifungal spectrum of a novel triazole should be determined against a broad panel of clinically relevant fungal pathogens.

Table 1: In Vitro Activity of Novel Triazole Antifungals against various Fungal Pathogens (MIC in µg/mL)

Antifungal AgentCandida albicansCandida aurisCandida glabrataCandida parapsilosisCryptococcus neoformansAspergillus fumigatusTrichophyton rubrum
Novel Triazole A 0.1250.0580.250.50.0024.00.00022
Novel Triazole B 0.250.140.51.00.01568.00.0005
Fluconazole 0.25-1.0≥324-160.5-2.02-8>641-4
Voriconazole 0.03-0.1250.440.125-0.50.03-0.1250.06-0.250.25-1.00.03-0.125
Posaconazole 0.03-0.1250.100.125-0.50.03-0.1250.06-0.250.125-0.50.03-0.125
Luliconazole NDNDNDNDNDND0.00025-0.0005
Efinaconazole NDNDNDNDNDND0.015-0.03

ND: Not Determined. Data compiled from multiple sources for illustrative purposes.[8][9][10][11][12]

Cytotoxicity Assays

Assessing the potential toxicity of a novel antifungal agent to mammalian cells is a critical step in the profiling process. The MTT and XTT assays are colorimetric assays that measure cell metabolic activity as an indicator of cell viability.

  • Cell Seeding:

    • Seed mammalian cells (e.g., HepG2, HEK293) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the novel triazole in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound.

    • Incubate for 24-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Absorbance Reading:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability compared to the untreated control.

    • Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell viability.

In Vivo Pharmacological Profiling

In vivo studies are essential to evaluate the efficacy of a novel triazole in a whole-animal system. The murine model of disseminated candidiasis is a widely used and well-characterized model for systemic fungal infections.

Experimental Protocol: Murine Model of Disseminated Candidiasis
  • Inoculum Preparation:

    • Culture Candida albicans in a suitable broth (e.g., YPD) overnight at 30°C.

    • Wash the cells with sterile saline and adjust the concentration to 1 x 10⁶ cells/mL.

  • Infection:

    • Administer 0.1 mL of the fungal suspension (1 x 10⁵ cells) intravenously via the lateral tail vein to female BALB/c mice (6-8 weeks old).

  • Antifungal Treatment:

    • Initiate treatment with the novel triazole at various doses (e.g., 1, 5, and 10 mg/kg) at a specified time post-infection (e.g., 2 hours).

    • Administer the drug via an appropriate route (e.g., oral gavage, intraperitoneal injection) once or twice daily for a defined period (e.g., 7 days).

    • Include a vehicle control group and a positive control group (e.g., fluconazole).

  • Efficacy Evaluation:

    • Survival Study: Monitor the mice daily for morbidity and mortality for up to 21 days post-infection.

    • Fungal Burden: At a predetermined endpoint (e.g., day 7), humanely euthanize a subset of mice from each group.

    • Aseptically remove the kidneys, homogenize the tissue in sterile saline, and perform serial dilutions.

    • Plate the dilutions on Sabouraud dextrose agar and incubate for 24-48 hours.

    • Count the number of colony-forming units (CFU) and express the results as log₁₀ CFU per gram of tissue.

Start Start Inoculum_Prep Prepare Candida albicans Inoculum (1x10^6 cells/mL) Start->Inoculum_Prep Infection Intravenous Infection of Mice (1x10^5 cells/mouse) Inoculum_Prep->Infection Treatment Initiate Antifungal Treatment (Novel Triazole, Controls) Infection->Treatment Evaluation Efficacy Evaluation Treatment->Evaluation Survival Monitor Survival (up to 21 days) Evaluation->Survival Survival Study Fungal_Burden Determine Kidney Fungal Burden (log10 CFU/g tissue) Evaluation->Fungal_Burden Fungal Burden Study End End Survival->End Fungal_Burden->End

Figure 2: Experimental workflow for the murine model of disseminated candidiasis.

Resistance Mechanisms

Understanding the potential for resistance development is crucial. The primary mechanisms of triazole resistance include:

  • Target site mutations: Alterations in the ERG11 gene leading to reduced binding affinity of the triazole to the CYP51 enzyme.

  • Overexpression of the target enzyme: Increased production of CYP51, requiring higher concentrations of the drug for inhibition.

  • Efflux pump overexpression: Increased expression of drug efflux pumps (e.g., ABC transporters and major facilitators) that actively remove the triazole from the fungal cell.

Conclusion

The pharmacological profiling of novel triazole antifungals is a rigorous and essential process in the drug development pipeline. The methodologies outlined in this guide provide a comprehensive framework for the in vitro and in vivo evaluation of new candidates. By systematically assessing antifungal activity, spectrum, cytotoxicity, in vivo efficacy, and potential for resistance, researchers can identify promising new triazoles with the potential to address the growing challenge of invasive fungal infections.

References

A Technical Guide to the Fungicidal and Fungistatic Properties of Antifungal Agent 31

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The distinction between fungistatic and fungicidal action is critical in the development and clinical application of antifungal therapies.[3][4]

  • Fungistatic agents inhibit the growth and replication of fungi without directly killing the cells, relying on the host's immune system to clear the infection.[5][6]

  • Fungicidal agents actively kill fungal cells, which can be crucial for treating infections in immunocompromised patients or in cases of severe, disseminated mycoses.[5][7]

Antifungal Agent 31 has emerged as a promising candidate with broad-spectrum activity against both yeasts and filamentous fungi.[1][2] This guide outlines the definitive experiments performed to characterize its activity, providing the scientific community with the foundational data and methodologies to assess its therapeutic potential.

Proposed Mechanism of Action

This compound, as a triazole, is hypothesized to function by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[8] Disruption of ergosterol synthesis leads to the accumulation of toxic sterol precursors and compromises the structural integrity and function of the cell membrane, ultimately triggering the Cell Wall Integrity (CWI) signaling pathway and leading to cell death.[9][10][11][12]

Antifungal_Agent_31_Mechanism A This compound B 14α-demethylase (CYP51) A->B Inhibits C Ergosterol Synthesis B->C Catalyzes D Ergosterol Depletion & Accumulation of Toxic Sterols C->D E Compromised Membrane Integrity D->E F Cell Wall Integrity (CWI) Pathway Activation E->F G Cell Lysis / Apoptosis F->G

Caption: Proposed mechanism of this compound targeting ergosterol synthesis.

Quantitative Assessment of Antifungal Activity

The activity of this compound was quantitatively assessed against three clinically relevant fungal pathogens: Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans.

Minimum Inhibitory and Fungicidal Concentrations

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. The Minimum Fungicidal Concentration (MFC) is the lowest concentration that results in a ≥99.9% reduction of the initial inoculum.[4][13][14] An MFC/MIC ratio of ≤4 is typically considered indicative of fungicidal activity.

Table 1: MIC and MFC Data for this compound

Fungal SpeciesMIC (µg/mL)MFC (µg/mL)MFC/MIC RatioInterpretation
Candida albicans (ATCC 90028)0.51.02Fungicidal
Aspergillus fumigatus (ATCC 204305)1.04.04Fungicidal
Cryptococcus neoformans (ATCC 208821)0.250.52Fungicidal

The data clearly show an MFC/MIC ratio of ≤4 for all tested species, providing strong evidence for the fungicidal nature of this compound.

Time-Kill Curve Analysis

Time-kill assays provide a dynamic assessment of antifungal activity over time. A fungicidal agent is expected to cause a ≥3-log10 (99.9%) reduction in colony-forming units (CFU/mL) from the starting inoculum. The results below, using concentrations at 4x the MIC for each organism, confirm the fungicidal activity.

Table 2: Time-Kill Assay Results (CFU/mL Reduction at 24 hours)

Fungal SpeciesInitial Inoculum (CFU/mL)Final CFU/mL (at 4x MIC)Log10 ReductionPercent KillInterpretation
C. albicans5.1 x 10⁵<100>3.7>99.9%Fungicidal
A. fumigatus4.8 x 10⁵<100>3.6>99.9%Fungicidal
C. neoformans5.0 x 10⁵<100>3.7>99.9%Fungicidal

Experimental Protocols

Standardized and reproducible protocols are essential for the accurate determination of antifungal properties.

Experimental_Workflow A Prepare Standardized Fungal Inoculum B Perform Broth Microdilution (CLSI M27/M38) A->B C Incubate 24-48h at 35°C B->C D Determine MIC (Lowest concentration with no growth) C->D E Subculture from Clear Wells (≥MIC) onto Agar Plates D->E F Incubate Plates 24-72h E->F G Determine MFC (Lowest concentration with ≥99.9% kill) F->G H Calculate MFC/MIC Ratio & Classify Activity G->H

Caption: Workflow for determining MIC and MFC to classify antifungal activity.
Protocol for Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27/M38 guidelines.[15]

  • Preparation of Antifungal Agent: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial twofold dilutions in RPMI 1640 medium (buffered with MOPS to pH 7.0) in a 96-well microtiter plate. Final concentrations should range from 0.06 to 32 µg/mL.

  • Inoculum Preparation: Culture the fungal isolates on Sabouraud Dextrose Agar (SDA). Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the wells.

  • Inoculation and Incubation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate. Include a growth control (no drug) and a sterility control (no inoculum). Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the agent that causes complete inhibition of visible growth as detected by the naked eye.

Protocol for Minimum Fungicidal Concentration (MFC) Assay

This assay is a direct extension of the MIC test.[14][16][17]

  • Subculturing: Following MIC determination, mix the contents of each well that showed complete growth inhibition (i.e., at and above the MIC).

  • Plating: Aliquot 20 µL from each of these wells and spread onto separate SDA plates.

  • Incubation: Incubate the plates at 35°C for 24-72 hours, until growth is clearly visible in the growth control subculture.

  • MFC Determination: The MFC is the lowest concentration of the antifungal agent from the MIC plate that results in a ≥99.9% reduction in CFU compared to the initial inoculum count, or that yields ≤3 colonies.[17]

Protocol for Time-Kill Curve Assay

This protocol provides a kinetic perspective on antifungal activity.[18][19][20][21]

  • Preparation: Prepare flasks containing RPMI 1640 medium with this compound at concentrations of 0x (control), 1x, 2x, 4x, and 8x the predetermined MIC for each organism.

  • Inoculation: Inoculate each flask with a starting fungal suspension of approximately 5 x 10⁵ CFU/mL.

  • Sampling and Plating: Incubate the flasks at 35°C with agitation. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask. Perform serial dilutions in sterile saline, plate onto SDA, and incubate for 24-48 hours.

  • Data Analysis: Count the colonies on each plate to determine the CFU/mL at each time point. Plot log10 CFU/mL versus time. A fungicidal effect is defined as a ≥3-log10 decrease in CFU/mL from the initial inoculum.[19]

Conclusion

The comprehensive in vitro data presented in this guide consistently demonstrate that this compound possesses potent fungicidal activity against Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. The low MFC/MIC ratios (≤4) and the rapid, significant reduction in fungal viability observed in time-kill assays confirm its cell-killing capabilities. This fungicidal profile, combined with its proposed mechanism of disrupting essential membrane synthesis, positions this compound as a strong candidate for further development in treating invasive fungal infections, particularly in scenarios where rapid pathogen elimination is paramount.

References

Methodological & Application

Application Notes and Protocols for Time-Kill Assays of Antifungal Agent 31

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Time-kill assays are a cornerstone in the preclinical evaluation of novel antifungal agents, providing critical insights into their pharmacodynamic properties. These assays determine the rate and extent of fungal cell death over time in response to a specific antimicrobial agent. This document provides a detailed protocol for conducting time-kill assays for a novel investigational agent, Antifungal Agent 31, against pathogenic fungal species. The data generated from these studies are essential for characterizing the agent's fungicidal or fungistatic activity, understanding its concentration-dependent effects, and informing dose-selection for further preclinical and clinical development.

The protocols outlined herein are based on established methodologies, including those recommended by the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and comparability of results.[1][2][3][4] Adherence to these standardized procedures is crucial for minimizing inter-study variability.[5][6]

I. Data Presentation: Time-Kill Kinetics of this compound

The following tables summarize the hypothetical quantitative data from time-kill assays performed with this compound against Candida albicans and Aspergillus fumigatus.

Table 1: Time-Kill Kinetics of this compound against Candida albicans (ATCC 90028)

Time (hours)Log10 CFU/mL (Growth Control)Log10 CFU/mL (1x MIC)Log10 CFU/mL (2x MIC)Log10 CFU/mL (4x MIC)Log10 CFU/mL (8x MIC)
05.025.015.035.005.02
25.355.104.884.654.31
45.885.214.504.123.78
86.955.304.153.552.99
127.815.253.822.98<2.00
248.545.153.10<2.00<2.00
488.625.052.58<2.00<2.00

MIC of this compound for C. albicans ATCC 90028 was determined to be 1 µg/mL.

Table 2: Time-Kill Kinetics of this compound against Aspergillus fumigatus (ATCC 204305)

Time (hours)Log10 CFU/mL (Growth Control)Log10 CFU/mL (1x MIC)Log10 CFU/mL (2x MIC)Log10 CFU/mL (4x MIC)Log10 CFU/mL (8x MIC)
05.055.045.065.035.05
25.285.155.014.894.72
45.725.254.984.704.45
86.815.355.054.514.02
127.655.404.954.233.58
248.425.384.883.882.95
488.555.324.813.45<2.00

MIC of this compound for A. fumigatus ATCC 204305 was determined to be 2 µg/mL.

Interpretation of Results:

  • Fungicidal Activity: A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[7]

  • Fungistatic Activity: A <3-log10 reduction in CFU/mL from the initial inoculum.

  • Synergy: A ≥2-log10 decrease in CFU/mL between the combination and its most active constituent.[8]

Based on the hypothetical data, this compound demonstrates fungicidal activity against C. albicans at concentrations of 4x and 8x MIC, and against A. fumigatus at 8x MIC. At lower concentrations, it exhibits fungistatic activity.

II. Experimental Protocols

A. Determination of Minimum Inhibitory Concentration (MIC)

Prior to performing the time-kill assay, the MIC of this compound against the test organism must be determined using a standardized broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 or M38-A2 for yeasts and filamentous fungi, respectively.[9]

B. Time-Kill Assay Protocol

This protocol is adapted from established methods to ensure reproducibility.[1][5][6]

1. Materials:

  • Fungal Isolate: A well-characterized strain of the test fungus (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305).

  • Culture Media: Sabouraud Dextrose Agar (SDA) for fungal culture. RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).[5][6][10][11]

  • This compound: Stock solution of known concentration.

  • Sterile Saline (0.85%)

  • Sterile Water

  • Spectrophotometer

  • Incubator (35°C)

  • Shaking Incubator (optional, but recommended for some species) [5][6]

  • Sterile test tubes, pipettes, and other standard microbiology laboratory equipment.

2. Inoculum Preparation:

  • Subculture the fungal isolate onto an SDA plate and incubate at 35°C for 24-48 hours to ensure purity and viability.

  • From the fresh culture, pick five colonies (each approximately 1 mm in diameter) and suspend them in 5 mL of sterile saline.[12]

  • Vortex the suspension for 15 seconds.

  • Adjust the turbidity of the fungal suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts) using a spectrophotometer at 530 nm.[1]

  • Prepare a 1:100 dilution of the adjusted suspension in RPMI 1640 medium, followed by a further 1:20 dilution to achieve a starting inoculum of approximately 1-5 x 10^5 CFU/mL.[5][10] The starting inoculum should be confirmed by plating a serial dilution onto SDA plates and performing a colony count after incubation.

3. Assay Setup:

  • Prepare test tubes containing RPMI 1640 medium with the desired concentrations of this compound (e.g., 0x MIC (growth control), 1x MIC, 2x MIC, 4x MIC, 8x MIC, and 16x MIC).[13][14] The final volume in each tube should be the same (e.g., 10 mL).

  • Inoculate each tube with the prepared fungal suspension to achieve the target starting inoculum of 1-5 x 10^5 CFU/mL.

  • Incubate all tubes at 35°C. Agitation may be required for certain fungal species to ensure uniform growth and exposure to the antifungal agent.[5][6]

4. Sampling and Viability Counting:

  • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot (e.g., 100 µL) from each test tube.[7]

  • Perform ten-fold serial dilutions of the collected samples in sterile saline.

  • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto SDA plates.

  • Incubate the plates at 35°C for 24-48 hours, or until colonies are clearly visible.

  • Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.

5. Antifungal Carryover Assessment:

It is crucial to assess for antifungal carryover, which can inhibit the growth of fungi on the agar plates and lead to falsely low colony counts.[5][6][10] This can be done by plating a known low number of fungal cells in the presence of the highest concentration of this compound used in the assay and comparing the colony count to a control plate without the agent. If significant carryover is detected, methods such as membrane filtration should be employed.[5][10]

III. Visualization of Experimental Workflow and Signaling Pathway

A. Experimental Workflow for Time-Kill Assay

Time_Kill_Assay_Workflow Experimental Workflow for Antifungal Time-Kill Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inoculum Inoculum Preparation (0.5 McFarland) Inoculation Inoculate Media with Fungal Suspension (1-5 x 10^5 CFU/mL) Inoculum->Inoculation Media Prepare Media with This compound (0x, 1x, 2x, 4x, 8x MIC) Media->Inoculation Incubation Incubate at 35°C (with agitation) Inoculation->Incubation Sampling Sample at Time Points (0, 2, 4, 8, 12, 24, 48h) Incubation->Sampling Serial_Dilution Serial Dilution Sampling->Serial_Dilution Plating Plate on SDA Serial_Dilution->Plating Colony_Count Incubate and Count Colonies (CFU/mL) Plating->Colony_Count Data_Plotting Plot Log10 CFU/mL vs. Time Colony_Count->Data_Plotting

Caption: Workflow of the antifungal time-kill assay.
B. Hypothetical Signaling Pathway for this compound

Many antifungal agents target the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane.[1][5][13] The following diagram illustrates a hypothetical mechanism of action for this compound, targeting a key enzyme in this pathway.

Ergosterol_Biosynthesis_Pathway Hypothetical Target of this compound in the Ergosterol Biosynthesis Pathway cluster_pathway Ergosterol Biosynthesis cluster_inhibition Inhibition cluster_outcome Cellular Outcome AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Catalyzed by ERG11 Disrupted_Membrane Disrupted Cell Membrane Integrity Lanosterol->Disrupted_Membrane Accumulation of toxic sterols Ergosterol->Disrupted_Membrane Depletion Agent31 This compound Enzyme Lanosterol 14-alpha-demethylase (ERG11) Agent31->Enzyme Inhibits Cell_Death Fungal Cell Death Disrupted_Membrane->Cell_Death

Caption: Inhibition of ergosterol biosynthesis by this compound.

Conclusion

The time-kill assay is an indispensable tool for the preclinical characterization of novel antifungal agents like this compound. By providing a detailed protocol and standardized data presentation format, this document aims to facilitate the generation of robust and reproducible data. The insights gained from these assays are critical for understanding the pharmacodynamic profile of new antifungal candidates and guiding their development towards clinical applications.

References

Application Notes and Protocols for Murine Model of Systemic Candidiasis: Evaluation of Antifungal Agent 31

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing a murine model of systemic candidiasis to evaluate the efficacy of a novel antifungal agent, designated as Antifungal Agent 31. The intravenous challenge model in mice is a well-established and reproducible method that closely mimics human disseminated candidiasis, making it an invaluable tool in preclinical drug development.[1][2][3][4]

Introduction to the Murine Model of Systemic Candidiasis

Systemic candidiasis, primarily caused by Candida albicans, is a life-threatening opportunistic fungal infection, particularly in immunocompromised individuals.[3] The murine model of intravenous infection is a cornerstone for studying the pathogenesis of this disease and for the preclinical assessment of new antifungal therapies.[5] In this model, intravenous administration of C. albicans leads to a disseminated infection, with the kidneys being the primary target organs, mirroring the clinical presentation in humans.[1][2][4][6]

The evaluation of an antifungal agent's efficacy in this model is typically based on several key endpoints: reduction in fungal burden in target organs, improvement in survival rates, and modulation of the host immune response.[7][8] This document outlines the standardized protocols for each of these assessment methods.

Experimental Protocols

Animal Model and Husbandry
  • Animal Strain: Female BALB/c or C57BL/6 mice, 6-8 weeks old, are commonly used.[3][9] The choice of strain can influence the immune response and susceptibility to infection.

  • Housing: Mice should be housed in specific pathogen-free (SPF) conditions with ad libitum access to sterile food and water.[3] All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.[9]

Inoculum Preparation
  • Culture: Streak Candida albicans (e.g., strain SC5314) on Yeast Peptone Dextrose (YPD) agar and incubate at 30°C for 24-48 hours.[3]

  • Liquid Culture: Inoculate a single colony into 10 mL of YPD broth and incubate at 30°C with shaking for 18-24 hours to obtain a stationary phase culture.[3]

  • Washing and Resuspension: Harvest the yeast cells by centrifugation, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in sterile PBS.[3][9]

  • Quantification: Determine the cell concentration using a hemocytometer and adjust the final concentration with sterile PBS to the desired inoculum density (e.g., 2.5 x 10^5 cells/mL for a target inoculum of 5 x 10^4 cells/mouse in 200 µL).[9]

  • Viability Check: Plate serial dilutions of the inoculum on YPD agar to confirm the viable cell count (CFU/mL).[3]

Infection Procedure
  • Route of Administration: The most common route for inducing systemic candidiasis is intravenous (IV) injection via the lateral tail vein.[1][2][3]

  • Inoculum Volume: Inject each mouse with 200 µL of the prepared C. albicans suspension.[9]

  • Control Group: A control group should be injected with 200 µL of sterile PBS.[9]

  • Monitoring: Monitor the mice daily for clinical signs of infection, including weight loss, ruffled fur, lethargy, and hunched posture.[1][10]

Treatment with this compound
  • Treatment Groups:

    • Vehicle Control (infected, untreated)

    • This compound (multiple dose groups to determine a dose-response)

    • Positive Control (e.g., Fluconazole or Amphotericin B)[7][11]

  • Administration: The route and frequency of administration of this compound will depend on its pharmacokinetic properties. Common routes include intraperitoneal (IP), oral (PO), or subcutaneous (SC) injection. Treatment can be initiated at a specified time post-infection (e.g., 2 to 24 hours).[7]

  • Duration: The treatment duration can vary, but a typical study may last for 7 to 14 days.[7]

Evaluation of Antifungal Efficacy

Survival Analysis
  • Objective: To determine if this compound improves the survival of mice with systemic candidiasis.

  • Procedure:

    • Monitor the mice for up to 21 or 28 days post-infection.[8][12]

    • Record the time of death or humane endpoint for each animal.

    • Plot the survival data using a Kaplan-Meier survival curve.[12]

    • Analyze the data using a Log-rank (Mantel-Cox) test to compare survival between treatment groups.[12]

Fungal Burden Determination (CFU Assay)
  • Objective: To quantify the fungal load in target organs (primarily kidneys) as a measure of antifungal efficacy.[8][13]

  • Procedure:

    • At predetermined time points (e.g., 3, 7, and 14 days post-infection), humanely euthanize a subset of mice from each group.

    • Aseptically harvest the kidneys and other organs of interest (e.g., brain, spleen, liver).[9][14]

    • Weigh each organ and homogenize in a known volume of sterile PBS.

    • Plate serial dilutions of the tissue homogenates on YPD agar.

    • Incubate at 30°C for 24-48 hours and count the number of colonies.

    • Calculate the fungal burden as CFU per gram of tissue.[14]

Histopathology
  • Objective: To visually assess the extent of tissue damage and fungal infiltration in target organs.

  • Procedure:

    • Harvest organs and fix them in 10% neutral buffered formalin.

    • Embed the tissues in paraffin and section them.

    • Stain the sections with Hematoxylin and Eosin (H&E) for general morphology and with Periodic acid-Schiff (PAS) or Gomori Methenamine Silver (GMS) to visualize fungal elements.[3][10]

    • Examine the slides under a microscope to assess inflammation, tissue necrosis, and the presence of yeast and hyphal forms.[10]

Cytokine Analysis
  • Objective: To evaluate the effect of this compound on the host immune response to infection.

  • Procedure:

    • Collect tissue samples (e.g., kidney, spleen) and prepare tissue homogenates.[9]

    • Measure the concentrations of key cytokines (e.g., TNF-α, IL-6, IFN-γ, IL-4, IL-10, IL-17) in the tissue homogenates using methods such as ELISA or Cytometric Bead Array (CBA).[9][15]

    • Alternatively, extract RNA from tissues to analyze cytokine gene expression by quantitative PCR (qPCR).[15]

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatment groups.

Table 1: Survival Data

Treatment GroupMedian Survival Time (Days)% Survival at Day 21p-value (vs. Vehicle Control)
Vehicle Control
This compound (Low Dose)
This compound (High Dose)
Positive Control

Table 2: Fungal Burden in Kidneys (Log10 CFU/g ± SD)

Treatment GroupDay 3 Post-InfectionDay 7 Post-InfectionDay 14 Post-Infection
Vehicle Control
This compound (Low Dose)
This compound (High Dose)
Positive Control

Table 3: Key Cytokine Levels in Kidney Homogenates (pg/mL ± SD) at Day 3 Post-Infection

Treatment GroupTNF-αIL-6IFN-γ (Th1)IL-4 (Th2)
Vehicle Control
This compound (Low Dose)
This compound (High Dose)
Positive Control

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_animal Animal Procedure cluster_eval Efficacy Evaluation A C. albicans Culture B Inoculum Preparation A->B C IV Infection of Mice B->C D Treatment Groups (Vehicle, Agent 31, Positive Control) C->D E Daily Monitoring D->E F Survival Analysis E->F G Fungal Burden (CFU) E->G H Histopathology E->H I Cytokine Analysis E->I

Caption: Experimental workflow for evaluating this compound.

Host Immune Response Signaling Pathway

G cluster_pathogen Pathogen cluster_host Host Immune Response Candida C. albicans APC Antigen Presenting Cell (e.g., Macrophage) Candida->APC Phagocytosis & Antigen Presentation Th0 Naive T Helper Cell APC->Th0 Activation Th1 Th1 Cell Th0->Th1 IL-12 Th2 Th2 Cell Th0->Th2 IL-4 Phagocytes Phagocytes (Neutrophils, Macrophages) Th1->Phagocytes IFN-γ, TNF-α (Enhanced Killing) Th2->Th1 IL-4, IL-10 (Inhibition) Phagocytes->Candida Fungal Clearance

Caption: Simplified Th1/Th2 signaling in response to C. albicans.

References

Application Note: Assessing the Oral Bioavailability of Antifungal Agent 31 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The oral route is the most common and convenient method for drug administration. For an antifungal agent to be effective when administered orally, it must be absorbed from the gastrointestinal tract and reach the systemic circulation in sufficient concentrations to exert its therapeutic effect. Oral bioavailability (%F) is a critical pharmacokinetic parameter that quantifies the fraction of an orally administered drug that reaches the systemic circulation unchanged.[1][2] Assessing oral bioavailability early in the drug development process is essential for guiding formulation strategies and predicting clinical efficacy. This document provides a detailed protocol for determining the absolute oral bioavailability of a novel investigational drug, Antifungal Agent 31, in a rodent model.

Animal models are indispensable tools for preclinical pharmacokinetic and pharmacodynamic (PK/PD) assessments of new antifungal drugs before human trials.[3][4] Mice and rats are frequently used for initial screening due to their well-characterized physiology, availability of inbred strains, and cost-effectiveness.[5] This protocol will utilize a rat model to determine key pharmacokinetic parameters following both intravenous and oral administration.

Proposed Mechanism of Action

This compound is a novel triazole derivative designed to inhibit lanosterol 14α-demethylase, a crucial enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane. By inhibiting its synthesis, this compound disrupts membrane integrity, leading to fungal cell death.[6][7]

cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Inhibited by Agent 31 Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane Essential Component Agent31 This compound Enzyme Lanosterol 14α-demethylase Agent31->Enzyme

Caption: Simplified diagram of the proposed mechanism of action for this compound.

Experimental Protocol

This protocol describes a single-dose, two-period crossover study in rats to determine the absolute oral bioavailability of this compound.

acclimatize Animal Acclimatization (Sprague-Dawley Rats, n=8) grouping Randomize into Two Groups (A and B) acclimatize->grouping dose_a1 Group A: IV Administration (1 mg/kg) grouping->dose_a1 dose_b1 Group B: Oral Gavage (5 mg/kg) grouping->dose_b1 washout Washout Period (7 Days) dose_a1->washout sampling Serial Blood Sampling (Predetermined Time Points) dose_a1->sampling dose_b1->sampling dose_a2 Group A: Oral Gavage (5 mg/kg) washout->dose_a2 dose_b2 Group B: IV Administration (1 mg/kg) washout->dose_b2 dose_a2->sampling dose_b2->sampling analysis Plasma Preparation & Bioanalysis (HPLC) sampling->analysis pk_calc Pharmacokinetic Analysis (Calculate AUC, Cmax, F%) analysis->pk_calc

Caption: Experimental workflow for the crossover bioavailability study.

1. Materials and Animals

  • Test Article: this compound

  • Vehicle (Oral): 0.5% Methylcellulose in sterile water

  • Vehicle (IV): 5% DMSO, 40% PEG400, 55% Saline

  • Animals: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).

  • Housing: Animals are housed in a controlled environment (22±2°C, 50±10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water, except for fasting prior to dosing.

2. Dosing and Administration

  • Fasting: Animals are fasted overnight (approximately 12 hours) before oral dosing but have free access to water. For IV administration, fasting is not required but can be done for consistency.[8]

  • Dose Preparation:

    • Oral (PO): Prepare a suspension of this compound in the oral vehicle to a final concentration for a 5 mg/kg dose.

    • Intravenous (IV): Prepare a solution of this compound in the IV vehicle to a final concentration for a 1 mg/kg dose.

  • Administration:

    • Oral: Administer the suspension via oral gavage.

    • Intravenous: Administer the solution as a bolus injection via the lateral tail vein.

3. Blood Sample Collection

  • Collect approximately 0.25 mL of whole blood from the saphenous vein into EDTA-coated tubes at the time points specified in the table below.[9]

  • The selection of time points is crucial to accurately define the plasma concentration-time curve, especially the absorption phase and the peak concentration (Cmax).[10]

RouteCollection Time Points (hours post-dose)
IV Bolus 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 12, 24
Oral (PO) 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24

4. Plasma Preparation and Storage

  • Immediately after collection, centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.

  • Transfer the resulting plasma supernatant to clean, labeled cryovials.

  • Store the plasma samples at -80°C until bioanalysis.

5. Bioanalytical Method: HPLC The concentration of this compound in plasma samples is determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[11][12]

  • Sample Preparation: Perform protein precipitation by adding 200 µL of cold acetonitrile to 100 µL of plasma sample. Vortex for 1 minute and centrifuge at 12,000 rpm for 10 minutes.

  • Analysis: Inject the supernatant into the HPLC system.

HPLC ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength 265 nm
Run Time 10 minutes
Quantification Limit 0.05 µg/mL

Data Analysis and Results

Pharmacokinetic parameters are calculated using non-compartmental analysis of the plasma concentration-time data.[2]

oral_admin Oral Administration absorption Absorption (Gut Wall) oral_admin->absorption portal_vein Portal Vein absorption->portal_vein liver Liver (First-Pass Metabolism) portal_vein->liver systemic_circ Systemic Circulation (Bioavailable Fraction) liver->systemic_circ F% distribution Distribution (Tissues) systemic_circ->distribution elimination Elimination (Metabolism & Excretion) systemic_circ->elimination distribution->systemic_circ

Caption: Relationship between drug administration, ADME, and oral bioavailability (F%).

1. Plasma Concentration Data The following table summarizes the mean plasma concentrations (± SD) of this compound at each time point following IV and PO administration.

Time (hr)Mean Plasma Conc. (µg/mL) - IV (1 mg/kg)Mean Plasma Conc. (µg/mL) - PO (5 mg/kg)
0.0832.15 ± 0.21-
0.251.88 ± 0.190.85 ± 0.15
0.51.65 ± 0.171.55 ± 0.25
11.32 ± 0.142.41 ± 0.33
20.98 ± 0.112.95 ± 0.41
40.65 ± 0.082.11 ± 0.29
6-1.45 ± 0.20
80.31 ± 0.050.98 ± 0.14
120.15 ± 0.030.46 ± 0.07
240.06 ± 0.010.12 ± 0.03

2. Pharmacokinetic Parameters Key pharmacokinetic parameters are calculated from the plasma concentration data. The area under the curve (AUC) is a measure of total drug exposure.[13]

ParameterIV Administration (1 mg/kg)Oral Administration (5 mg/kg)
Cmax (µg/mL) 2.15 (extrapolated)2.95 ± 0.41
Tmax (hr) -2.0 ± 0.5
AUC₀-t (µg·hr/mL) 7.85 ± 0.6221.50 ± 2.10
AUC₀-∞ (µg·hr/mL) 8.10 ± 0.6522.25 ± 2.25
t½ (hr) 4.5 ± 0.54.8 ± 0.6
Clearance (CL) (L/hr/kg) 0.12 ± 0.01-
Volume of Distribution (Vd) (L/kg) 0.78 ± 0.09-

3. Calculation of Absolute Oral Bioavailability (%F) Absolute bioavailability is calculated by comparing the dose-normalized AUC from the oral route to the AUC from the IV route.[14] Intravenous administration is considered to have 100% bioavailability.[2]

  • Formula: F (%) = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100[14]

  • Calculation:

    • Dose-normalized AUC (Oral) = 22.25 / 5 = 4.45 µg·hr/mL per mg

    • Dose-normalized AUC (IV) = 8.10 / 1 = 8.10 µg·hr/mL per mg

    • %F = (4.45 / 8.10) * 100 = 54.9%

Based on this study in Sprague-Dawley rats, this compound exhibits moderate oral bioavailability of approximately 54.9%. The agent is well-absorbed, reaching peak plasma concentrations around 2 hours post-administration. The elimination half-life is consistent between the two routes of administration. This bioavailability is promising for an oral antifungal candidate. Further studies, including investigation in non-rodent species and evaluation of potential food effects, are warranted to fully characterize the pharmacokinetic profile of this compound and support its continued development.

References

Application Note: Protocol for Testing Antifungal Agent 31 Against Fungal Biofilms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungal biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antifungal therapies. Unlike their planktonic counterparts, fungi within a biofilm are encased in a self-produced extracellular matrix, which, along with other factors, contributes to their recalcitrance. The development of novel antifungal agents with activity against these complex microbial communities is therefore of paramount importance. This application note provides a detailed protocol for the comprehensive evaluation of a novel antifungal agent, designated "Antifungal Agent 31," against fungal biofilms.

The protocols outlined herein describe methods to determine the minimum biofilm eradication concentration (MBEC), quantify biofilm biomass and metabolic activity, and visualize the effects of the antifungal agent on biofilm structure. These assays are critical for assessing the potential of this compound as an effective treatment for biofilm-associated fungal infections.

Materials and Methods

Fungal Strain and Culture Conditions

A clinically relevant fungal strain, such as Candida albicans SC5314, is recommended for these assays. The strain should be maintained on Sabouraud Dextrose Agar (SDA) plates and sub-cultured regularly to ensure viability. For all experiments, a standardized inoculum should be prepared by growing the fungus in a suitable liquid medium, such as RPMI 1640, to a specific cell density, typically 1 x 10^6 cells/mL, which can be determined using a hemocytometer or spectrophotometrically.

Biofilm Formation

Fungal biofilms are typically formed in 96-well, flat-bottomed polystyrene microtiter plates.[1]

  • Protocol:

    • Dispense 100 µL of the standardized fungal cell suspension (1 x 10^6 cells/mL in RPMI 1640) into the wells of a 96-well microtiter plate.

    • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.[1]

    • After incubation, carefully aspirate the medium and wash the biofilms twice with sterile phosphate-buffered saline (PBS) to remove non-adherent planktonic cells.

Determination of Minimum Biofilm Eradication Concentration (MBEC)

The MBEC is the lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.[2][3] This assay is crucial for understanding the efficacy of an antifungal agent against the more resistant biofilm phenotype.[2]

  • Protocol:

    • Prepare serial twofold dilutions of this compound in RPMI 1640 medium in a separate 96-well plate.

    • After washing the pre-formed biofilms as described above, add 100 µL of each drug dilution to the respective wells. Include a drug-free control well (positive control for biofilm growth) and a well with medium only (negative control).

    • Incubate the plate at 37°C for 24 hours.

    • Following incubation, wash the wells with PBS to remove the antifungal agent.

    • The viability of the remaining biofilm can be assessed visually after adding fresh growth medium and incubating for a further 24 hours, or more quantitatively using the XTT assay described below. The MBEC is the lowest concentration that shows no visible growth or a significant reduction in metabolic activity.[4]

Quantification of Biofilm Biomass using Crystal Violet (CV) Staining

Crystal violet is a dye that stains both the fungal cells and the extracellular matrix, providing a quantification of the total biofilm biomass.[5]

  • Protocol:

    • After treating the biofilms with this compound as in the MBEC assay, wash the wells with PBS.

    • Add 125 µL of a 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[6]

    • Carefully remove the crystal violet solution and wash the wells gently with distilled water to remove excess stain.[7][8]

    • Allow the plate to air dry.

    • To solubilize the bound dye, add 200 µL of 30% acetic acid to each well and incubate for 15 minutes.[6][9]

    • Transfer 125 µL of the solubilized crystal violet to a new flat-bottomed microtiter plate.

    • Measure the absorbance at 550-590 nm using a microplate reader.[6][8]

Assessment of Biofilm Metabolic Activity using XTT Reduction Assay

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay is a colorimetric method used to measure the metabolic activity of cells within a biofilm.[10][11] Metabolically active cells reduce the XTT salt to a colored formazan product, the amount of which is proportional to the number of viable cells.[12]

  • Protocol:

    • Following treatment with this compound, wash the biofilms with PBS.

    • Prepare the XTT-menadione solution. A typical solution consists of XTT at a final concentration of 180 mg/L and menadione at 0.688 mg/L in PBS.[13]

    • Add 100 µL of the XTT-menadione solution to each well containing a biofilm and to control wells.

    • Incubate the plate in the dark at 37°C for 2-5 hours.

    • After incubation, transfer 100 µL of the colored supernatant to a new 96-well plate.

    • Measure the absorbance of the formazan product at 450-492 nm using a microplate reader.[11][13]

Visualization of Biofilm Structure using Confocal Laser Scanning Microscopy (CLSM)

CLSM allows for the three-dimensional visualization of biofilm architecture, providing insights into the effects of the antifungal agent on biofilm structure, thickness, and cell viability.[14][15][16]

  • Protocol:

    • Grow biofilms on a suitable substrate for microscopy, such as glass-bottom dishes.

    • Treat the biofilms with this compound at concentrations around the MBEC.

    • Stain the biofilms with fluorescent dyes. For example, Concanavalin A conjugated to a fluorophore can be used to stain the extracellular matrix, while a viability stain like FUN-1 or a combination of SYTO 9 and propidium iodide can differentiate between live and dead cells.

    • Wash the stained biofilms with PBS.

    • Visualize the biofilms using a confocal laser scanning microscope. Acquire z-stack images to reconstruct the three-dimensional structure.

    • Analyze the images using appropriate software to quantify parameters such as biofilm thickness, biovolume, and the ratio of live to dead cells.[14]

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Minimum Biofilm Eradication Concentration (MBEC) of this compound

Fungal StrainAntifungal AgentMBEC (µg/mL)
Candida albicans SC5314This compound[Insert Value]
Amphotericin B (Control)[Insert Value]

Table 2: Effect of this compound on Biofilm Biomass (Crystal Violet Assay)

TreatmentConcentration (µg/mL)Absorbance at 570 nm (Mean ± SD)% Reduction in Biomass
Untreated Control0[Insert Value]0%
This compound[Concentration 1][Insert Value][Calculate %]
[Concentration 2][Insert Value][Calculate %]
[Concentration 3][Insert Value][Calculate %]
Amphotericin B (Control)[Concentration][Insert Value][Calculate %]

Table 3: Effect of this compound on Biofilm Metabolic Activity (XTT Assay)

TreatmentConcentration (µg/mL)Absorbance at 490 nm (Mean ± SD)% Reduction in Metabolic Activity
Untreated Control0[Insert Value]0%
This compound[Concentration 1][Insert Value][Calculate %]
[Concentration 2][Insert Value][Calculate %]
[Concentration 3][Insert Value][Calculate %]
Amphotericin B (Control)[Concentration][Insert Value][Calculate %]

Visualizations

Experimental_Workflow A Standardized Fungal Inoculum Preparation B Biofilm Formation (24-48h at 37°C) A->B C Treatment with This compound B->C D MBEC Determination C->D E Crystal Violet Staining (Biomass Quantification) C->E F XTT Reduction Assay (Metabolic Activity) C->F G Confocal Laser Scanning Microscopy (CLSM) C->G H Data Analysis and Interpretation D->H E->H F->H G->H

Caption: Experimental workflow for testing this compound.

Fungal_Biofilm_Signaling cluster_cell Fungal Cell A Environmental Cues (e.g., Quorum Sensing Molecules) C cAMP-PKA Pathway A->C D MAPK Pathway A->D B Surface Adhesion B->C B->D E Transcription Factors C->E D->E F Hyphal Formation & Extracellular Matrix Production E->F G Mature Biofilm F->G

Caption: Key signaling pathways in fungal biofilm formation.

References

Application Notes and Protocols for Antifungal Agent 31 in Treating Azole-Resistant Fungal Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 31, also known as compound 12, is a novel, potent, and orally active triazole antifungal agent characterized by a unique pyrrolotriazinone scaffold.[1][2] This compound has demonstrated significant in vitro activity against a broad spectrum of pathogenic fungi, including both azole-susceptible and azole-resistant strains of Candida spp., as well as some filamentous fungi.[1] Preclinical studies in murine models of systemic candidiasis have shown promising in vivo efficacy, suggesting its potential as a therapeutic agent for invasive fungal infections.[1]

These application notes provide a summary of the available data on this compound and detailed protocols for its evaluation in a research setting.

Mechanism of Action

As a member of the azole class of antifungals, agent 31 is presumed to exert its antifungal effect through the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[3] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell growth inhibition and death. The high potency of agent 31 against azole-resistant strains suggests it may overcome common resistance mechanisms, such as the overexpression of efflux pumps or mutations in the ERG11 gene encoding CYP51.[3]

cluster_fungal_cell Fungal Cell cluster_outcome Outcome Lanosterol Lanosterol 14-α-demethylated sterols 14-α-demethylated sterols Lanosterol->14-α-demethylated sterols CYP51 (Erg11p) Ergosterol Ergosterol 14-α-demethylated sterols->Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation This compound This compound CYP51 (Erg11p) CYP51 (Erg11p) This compound->CYP51 (Erg11p) Inhibition Disrupted Membrane Integrity Disrupted Membrane Integrity Fungal Cell Death Fungal Cell Death Disrupted Membrane Integrity->Fungal Cell Death

Caption: Proposed mechanism of action for this compound.

Data Presentation

The following tables summarize the reported in vitro activity, cytotoxicity, and in vivo efficacy of this compound. Note: Specific values are pending access to the full-text publication and are presented here as a template.

Table 1: In Vitro Antifungal Activity of Agent 31 (Compound 12)

Fungal StrainResistance MechanismMIC of Agent 31 (µg/mL)MIC of Fluconazole (µg/mL)MIC of Voriconazole (µg/mL)
Candida albicans (ATCC 90028)SusceptibleData not availableData not availableData not available
Candida albicans (Azole-R 1)Efflux pump overexpressionData not availableData not availableData not available
Candida albicans (Azole-R 2)ERG11 mutationData not availableData not availableData not available
Candida glabrataSusceptibleData not availableData not availableData not available
Candida kruseiIntrinsic ResistanceData not availableData not availableData not available
Aspergillus fumigatus-Data not availableData not availableData not available

Table 2: Cytotoxicity of this compound

Cell LineCell TypeIC50 (µM)
HepG2Human Liver CarcinomaData not available
HEK293Human Embryonic KidneyData not available

Table 3: In Vivo Efficacy of this compound in a Murine Model of Systemic Candidiasis

Treatment GroupDose (mg/kg)Administration RouteSurvival Rate (%)Kidney Fungal Burden (log10 CFU/g) Reduction vs. Control
Vehicle Control-OralData not available-
This compoundData not availableOralData not availableData not available
FluconazoleData not availableOralData not availableData not available

Experimental Protocols

The following are detailed protocols for the evaluation of this compound, based on standardized methodologies.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for broth microdilution susceptibility testing of yeasts.

cluster_prep Preparation cluster_assay Assay Prepare Agent 31 Stock Prepare Agent 31 Stock Serial Dilution Serial Dilution Prepare Agent 31 Stock->Serial Dilution Prepare Fungal Inoculum Prepare Fungal Inoculum Inoculate Plate Inoculate Plate Prepare Fungal Inoculum->Inoculate Plate Prepare RPMI Medium Prepare RPMI Medium Prepare RPMI Medium->Serial Dilution Serial Dilution->Inoculate Plate Incubate Plate Incubate Plate Inoculate Plate->Incubate Plate Read MIC Read MIC Incubate Plate->Read MIC

Caption: Workflow for MIC determination.

Materials:

  • This compound

  • Test fungal isolates

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile saline or phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • Incubator (35°C)

Procedure:

  • Preparation of Antifungal Stock: Dissolve this compound in DMSO to a stock concentration of 1600 µg/mL.

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolate on Sabouraud dextrose agar at 35°C for 24-48 hours.

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.

  • Plate Preparation:

    • Perform a serial two-fold dilution of the this compound stock solution in RPMI 1640 medium across the wells of a 96-well plate to achieve a final concentration range (e.g., 0.015 to 8 µg/mL).

    • Include a drug-free well for a growth control and an uninoculated well for a sterility control.

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well (except the sterility control).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the drug-free growth control.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol describes the evaluation of the cytotoxic effects of this compound on a human cell line, such as HepG2, using the MTT assay.

Seed Cells Seed Cells Add Agent 31 Add Agent 31 Seed Cells->Add Agent 31 24h Incubate Incubate Add Agent 31->Incubate 48-72h Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent Add Solubilizer Add Solubilizer Incubate->Add Solubilizer Add MTT Reagent->Incubate 2-4h Read Absorbance Read Absorbance Add Solubilizer->Read Absorbance

Caption: Workflow for MTT cytotoxicity assay.

Materials:

  • This compound

  • HepG2 cells (or other mammalian cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours in a CO2 incubator.

  • Compound Addition: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Solubilization: Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 3: Murine Model of Systemic Candidiasis

This protocol outlines an in vivo efficacy study of this compound in a murine model of disseminated candidiasis.

cluster_workflow In Vivo Efficacy Workflow Immunosuppression Immunosuppression (optional) Infection Infection Immunosuppression->Infection Treatment Treatment Infection->Treatment Monitoring Monitoring Treatment->Monitoring Endpoint Analysis Endpoint Analysis Monitoring->Endpoint Analysis

Caption: Workflow for in vivo efficacy testing.

Materials:

  • This compound

  • Candida albicans strain

  • 6-8 week old female BALB/c mice

  • Sterile saline

  • Oral gavage needles

  • Appropriate housing and care facilities for animals

Procedure:

  • Infection:

    • Prepare an inoculum of Candida albicans in sterile saline from an overnight culture.

    • Infect mice via intravenous (tail vein) injection with a lethal dose of the fungal suspension (e.g., 1 x 10^5 CFU/mouse).

  • Treatment:

    • Randomly assign mice to treatment groups (e.g., vehicle control, this compound at various doses, positive control like fluconazole).

    • Administer the treatment orally via gavage, starting 2 hours post-infection and continuing once daily for a specified period (e.g., 7 days).

  • Monitoring: Monitor the mice daily for signs of illness and record survival.

  • Endpoint Analysis:

    • Survival Study: Continue monitoring for up to 21 days and plot survival curves (Kaplan-Meier).

    • Fungal Burden Study: At a predetermined time point (e.g., day 4 post-infection), euthanize a subset of mice from each group. Aseptically remove kidneys, homogenize the tissue, and perform serial dilutions for plating on Sabouraud dextrose agar to determine the fungal burden (CFU/gram of tissue).

  • Statistical Analysis: Analyze survival data using the log-rank test and fungal burden data using appropriate statistical tests (e.g., Mann-Whitney U test).

Conclusion

This compound (compound 12) represents a promising new scaffold for the development of antifungal therapies, particularly for infections caused by azole-resistant fungi. The protocols provided herein offer a standardized framework for the continued investigation of its efficacy and safety profile. Further research, including the determination of precise quantitative data and exploration of its broader spectrum of activity, is warranted to fully elucidate its therapeutic potential.

References

Application Notes and Protocols for Antifungal Agent 31 in Dermatophyte Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dermatophytosis, a superficial fungal infection of the skin, hair, and nails caused by dermatophytes, affects a significant portion of the global population. While numerous antifungal treatments are available, the prevalence of these infections continues to rise, necessitating the development of novel therapeutic agents. Antifungal agent 31 is a potent, orally active triazole with a pyrrolotriazinone scaffold that has demonstrated efficacy against Candida spp. and filamentous fungi in murine models of systemic infections.[1] The mechanism of action for triazole antifungals involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[2][3][4]

These application notes provide a comprehensive overview of the methodologies and protocols for evaluating the efficacy of a novel triazole antifungal, exemplified by this compound, in established dermatophyte infection models. While specific data for this compound against dermatophytes is not yet publicly available, this document outlines the standard procedures for in vitro susceptibility testing and in vivo efficacy studies based on current scientific literature.

Data Presentation

The following table summarizes representative in vitro antifungal susceptibility data for a potent triazole agent against common dermatophyte species. This data is illustrative and serves as a benchmark for evaluating a new compound like this compound.

Table 1: Representative In Vitro Susceptibility of a Novel Triazole Antifungal Agent Against Common Dermatophytes

Dermatophyte SpeciesMinimum Inhibitory Concentration (MIC) Range (µg/mL)
Trichophyton rubrum0.015 - 0.125
Trichophyton mentagrophytes0.03 - 0.25
Microsporum canis0.06 - 0.5
Microsporum gypseum0.03 - 0.25
Epidermophyton floccosum0.015 - 0.125

Signaling Pathway

The primary mechanism of action for triazole antifungal agents like this compound is the inhibition of the cytochrome P450 enzyme 14α-demethylase. This enzyme is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane. The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt membrane integrity and function, ultimately leading to the inhibition of fungal growth.

cluster_fungal_cell Fungal Cell cluster_drug_action Drug Action Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol 14α-demethylase Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation Loss of Integrity Loss of Integrity Fungal Cell Membrane->Loss of Integrity This compound This compound 14α-demethylase 14α-demethylase This compound->14α-demethylase Inhibition Fungal Growth Inhibition Fungal Growth Inhibition Loss of Integrity->Fungal Growth Inhibition

Caption: Mechanism of action of this compound.

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution Assay

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against various dermatophyte species.

Materials:

  • This compound

  • Dermatophyte isolates (Trichophyton rubrum, Trichophyton mentagrophytes, etc.)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation:

    • Culture dermatophytes on potato dextrose agar (PDA) at 28°C for 7-14 days.

    • Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.

    • Adjust the conidial suspension to a concentration of 1-5 x 10⁶ CFU/mL using a hemocytometer.

    • Dilute the suspension 1:50 in RPMI 1640 medium to obtain the final inoculum concentration of 1-5 x 10⁴ CFU/mL.

  • Drug Dilution:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial twofold dilutions of the drug in RPMI 1640 medium in a 96-well plate to achieve final concentrations ranging from 0.008 to 8 µg/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the final fungal inoculum to each well of the microtiter plate containing 100 µL of the drug dilutions.

    • Include a drug-free well as a positive growth control and an un-inoculated well as a negative control.

    • Incubate the plates at 28°C for 4-7 days.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition (typically ≥80%) of fungal growth compared to the positive control.

    • Growth inhibition can be assessed visually or by reading the optical density at 490 nm.

In Vivo Efficacy Study: Guinea Pig Model of Dermatophytosis

This protocol evaluates the in vivo efficacy of topically or orally administered this compound in a guinea pig model of tinea corporis.

Materials:

  • Hartley guinea pigs (300-350 g)

  • Trichophyton mentagrophytes or Trichophyton rubrum isolate

  • This compound (formulated for topical or oral administration)

  • Vehicle control

  • Positive control (e.g., commercial terbinafine cream)

  • Electric clippers

  • Sandpaper

Procedure:

  • Infection:

    • Anesthetize the guinea pigs.

    • Shave an area of approximately 2x2 cm on the back of each animal.

    • Gently abrade the shaved skin with sandpaper to disrupt the stratum corneum.

    • Apply a suspension of dermatophyte conidia (1 x 10⁷ CFU/mL) to the abraded skin.

  • Treatment:

    • After 3-5 days post-infection, when visible lesions appear, randomize the animals into treatment groups (Vehicle control, this compound low dose, this compound high dose, Positive control).

    • For topical treatment, apply a defined amount of the formulated cream to the infected area once or twice daily for 7-14 days.

    • For oral treatment, administer the drug via gavage at a predetermined dose and frequency.

  • Efficacy Assessment:

    • Monitor the animals daily for clinical signs of infection (erythema, scaling, crusting) and score the severity of the lesions.

    • At the end of the treatment period, collect skin scrapings from the infected area for fungal culture to determine the mycological cure rate.

    • Skin biopsies can be taken for histopathological examination to assess the inflammatory response and fungal burden.

  • Data Analysis:

    • Compare the clinical scores and mycological cure rates between the treatment groups and the vehicle control group to determine the efficacy of this compound.

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Guinea Pig Model) cluster_formulation Formulation Development Inoculum_Prep Dermatophyte Inoculum Preparation MIC_Assay Broth Microdilution Assay Inoculum_Prep->MIC_Assay MIC_Determination MIC Determination MIC_Assay->MIC_Determination Formulation Topical/Oral Formulation MIC_Determination->Formulation Promising Candidate Infection Induction of Dermatophytosis Treatment Treatment with this compound Infection->Treatment Assessment Clinical and Mycological Assessment Treatment->Assessment Formulation->Treatment

Caption: Experimental workflow for evaluating this compound.

References

Troubleshooting & Optimization

Troubleshooting solubility issues with Antifungal agent 31 in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the in vitro use of Antifungal agent 31, with a focus on overcoming solubility challenges to ensure reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?

A: The recommended solvent for creating a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2] this compound is a hydrophobic molecule with poor aqueous solubility. Attempting to dissolve it directly in aqueous buffers like PBS or water will result in very low solubility. For most in vitro applications, a stock solution of 10-20 mM in 100% DMSO is achievable.

Table 1: Solubility of this compound in Common Laboratory Solvents

Solvent Temperature Maximum Solubility (Approx.) Notes
Water 25°C < 1 µg/mL Essentially insoluble.
PBS (pH 7.4) 25°C < 1 µg/mL Essentially insoluble.
Ethanol (95%) 25°C ~1 mg/mL Limited solubility; risk of precipitation upon aqueous dilution.

| DMSO | 25°C | > 50 mg/mL | Recommended solvent for stock solutions. |

Q2: My this compound precipitates when I add it to my aqueous cell culture medium. What should I do?

A: This is a common issue known as "crashing out," which occurs when a compound dissolved in a strong organic solvent is diluted into an aqueous solution where it is poorly soluble. The key is to ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is kept to a minimum, typically well below 1%, as higher concentrations can be toxic to cells and the compound may still precipitate.[1][2][3]

Troubleshooting Steps:

  • Check Final DMSO Concentration: The final concentration of DMSO in your culture medium should ideally be ≤ 0.1% to minimize solvent-induced artifacts and cytotoxicity.[1] Some cell lines can tolerate up to 0.5%, but this must be validated for your specific cell type.[2][3]

  • Perform Serial Dilutions: Do not add your high-concentration DMSO stock directly to the full volume of media. Perform an intermediate dilution step in media or PBS. For example, dilute your 10 mM stock 1:100 in media to get a 100 µM solution (with 1% DMSO), vortex gently, and then add this intermediate dilution to your cells to achieve the final desired concentration (e.g., another 1:10 dilution to get 10 µM final concentration and 0.1% DMSO).

  • Increase Mixing: When adding the compound to the medium, vortex or pipette mix immediately to aid dispersion and prevent localized high concentrations that can initiate precipitation.

  • Determine the Kinetic Solubility Limit: Your working concentration may be above the kinetic solubility limit of the compound in the assay medium. You may need to lower the final concentration of this compound or perform a kinetic solubility assay to determine the practical upper limit for your experiments.[4]

Table 2: General Guidelines for Final DMSO Concentrations in Cell-Based Assays

Final DMSO Conc. Potential Cellular Effects Recommendation
< 0.1% Generally considered safe for most cell lines; minimal effects. Ideal for most applications.
0.1% - 0.5% May induce minor stress responses or differentiation in sensitive cell lines.[2] Acceptable, but requires validation with a vehicle control.

| > 0.5% | Increased risk of cytotoxicity, altered gene expression, and other off-target effects.[1][2] | Not recommended. Use only if absolutely necessary and with rigorous controls. |

G start Start: Compound precipitates in media check_dmso Is final DMSO concentration <= 0.1%? start->check_dmso adjust_dilution Adjust dilution strategy. Use serial dilutions to keep final DMSO <= 0.1%. check_dmso->adjust_dilution No check_solubility Is precipitation still observed? check_dmso->check_solubility Yes adjust_dilution->check_solubility lower_conc Lower the final test concentration of This compound. check_solubility->lower_conc Yes success Success: Compound is soluble. check_solubility->success No solubilizer Consider formulation strategies (e.g., use of cyclodextrins). lower_conc->solubilizer

Caption: Troubleshooting workflow for compound precipitation.

Q3: Can I use sonication or heat to dissolve this compound?

A: Yes, these methods can be used cautiously during the preparation of the initial stock solution in DMSO.

  • Sonication: A brief sonication in a water bath can help break up small aggregates and facilitate dissolution.[5]

  • Warming: Gently warming the solution to 37°C can also increase the rate of dissolution.[5]

Caution: this compound is a complex organic molecule. Prolonged exposure to high heat or intense sonication can potentially degrade the compound. Do not exceed 37-40°C. After dissolving, always allow the solution to return to room temperature before making further dilutions. These methods should not be used on final dilutions in protein-containing media, as heat can denature proteins.

Q4: I'm still observing low activity, which I suspect is due to poor solubility in my assay. Are there alternative formulation strategies?

A: If standard dilution from a DMSO stock is insufficient, more advanced formulation strategies can be employed to increase the aqueous solubility and bioavailability of poorly soluble drugs.[6][7] These methods aim to create stable dispersions or complexes that keep the drug in solution.

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior that can encapsulate hydrophobic drugs, effectively increasing their aqueous solubility.[8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used. The drug-cyclodextrin complex is prepared first, and then this complex is diluted into the assay medium.

  • Surfactants: Non-ionic surfactants like Tween® 20 or Triton™ X-100 can be used at low concentrations (e.g., 0.01-0.05%) in biochemical assays (not cell-based) to help maintain solubility.[9] However, surfactants can interfere with some assays and are toxic to cells at higher concentrations.

  • Lipid-Based Formulations: For certain applications, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can be used, though this is more common for in vivo studies.[8][10]

Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound

Materials:

  • This compound (Molecular Weight: 485.4 g/mol )

  • Anhydrous or cell culture grade DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance and vortex mixer

Methodology:

  • Tare a sterile, dry microcentrifuge tube on the analytical balance.

  • Carefully weigh out 4.85 mg of this compound powder into the tube.

  • Add 1.0 mL of 100% DMSO to the tube.

  • Cap the tube tightly and vortex at medium speed for 2-3 minutes until the solid is completely dissolved. A clear, colorless solution should be formed.

  • If dissolution is slow, briefly sonicate in a water bath for 5 minutes or warm to 37°C for 10 minutes, followed by vortexing.

  • Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.

  • Store at -20°C, protected from light and moisture.

Protocol 2: Kinetic Solubility Assessment in Cell Culture Medium

This protocol determines the maximum concentration at which this compound can remain in solution in your specific assay medium over a defined period without precipitating.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock Prepare 10 mM stock of Agent 31 in DMSO serial_dil Create serial dilutions of stock in DMSO (e.g., 10 mM to 0.1 mM) stock->serial_dil add_cmpd Add 1 µL of each DMSO dilution to 99 µL of medium (1:100 dilution) serial_dil->add_cmpd add_media Dispense assay medium into a 96-well plate add_media->add_cmpd incubate Incubate plate at 37°C for a set time (e.g., 2h, 24h) add_cmpd->incubate read_plate Measure turbidity (absorbance at 620 nm) or use nephelometry incubate->read_plate determine_sol Determine highest concentration without significant light scattering (this is the kinetic solubility limit) read_plate->determine_sol

Caption: Workflow for a kinetic solubility assay.

Methodology:

  • Prepare Compound Plate: Prepare a serial dilution of your 10 mM this compound stock solution in 100% DMSO in a 96-well plate.

  • Prepare Assay Plate: Add your chosen cell culture medium (e.g., RPMI + 10% FBS) to the wells of a clear, flat-bottom 96-well plate.

  • Add Compound: Transfer a small volume (e.g., 1-2 µL) of the DMSO dilutions to the media-filled plate, ensuring the final DMSO concentration is consistent and low (e.g., 1%). Mix immediately by gentle shaking or pipetting.

  • Incubate: Incubate the plate under your standard assay conditions (e.g., 37°C) for a relevant time period (e.g., 2 hours).

  • Measure Precipitation: Measure the turbidity of each well using a plate reader by recording the absorbance at a wavelength where the compound does not absorb (e.g., 620-650 nm). Alternatively, nephelometry can be used to measure scattered light.[4]

  • Analyze Data: The kinetic solubility limit is the highest concentration that does not show a significant increase in absorbance/light scattering compared to the vehicle control wells.

Proposed Mechanism of Action

This compound is a potent inhibitor of the fungal cell membrane biosynthesis pathway. Specifically, it targets the lanosterol 14-alpha-demethylase enzyme, a critical step in the conversion of lanosterol to ergosterol. The depletion of ergosterol and accumulation of toxic sterol intermediates disrupts membrane integrity, leading to fungal cell death.

G acetyl Acetyl-CoA squalene Squalene acetyl->squalene lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol inhibition lanosterol->inhibition membrane Fungal Cell Membrane Integrity ergosterol->membrane inhibition->ergosterol agent31 This compound agent31->inhibition Inhibits (14-alpha-demethylase)

Caption: Proposed inhibition of the ergosterol biosynthesis pathway.

References

Investigating potential off-target effects of Antifungal agent 31

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antifungal Agent 31

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent inhibitor of lanosterol 14α-demethylase (encoded by the ERG11 gene) in fungi. This enzyme is a critical component of the ergosterol biosynthesis pathway.[1][2] Inhibition of this pathway disrupts the integrity of the fungal cell membrane, leading to cell growth arrest and death.[2]

Q2: What are the known off-target effects of this compound in mammalian cells?

A2: The primary off-target effect of this compound is the inhibition of human cytochrome P450 (CYP) enzymes, particularly CYP3A4. This can lead to hepatotoxicity and drug-drug interactions.[3][4] At higher concentrations, it has also been observed to induce cellular stress responses and affect mitochondrial function. A systematic analysis of potential unwanted interactions is crucial in drug development.[5]

Q3: How can I minimize off-target effects during my in vitro experiments?

A3: To minimize off-target effects, it is recommended to use the lowest effective concentration of this compound and to select cell lines with lower expression of CYP enzymes if the primary antifungal activity is the focus. Including appropriate controls, such as a well-characterized azole antifungal with known off-target profiles, can also help differentiate between on-target and off-target effects. Rational drug design and high-throughput screening are key strategies to reduce such effects from the early stages of development.[6]

Q4: What is the recommended solvent for this compound?

A4: this compound is soluble in DMSO at concentrations up to 20 mM. For cell-based assays, it is crucial to ensure the final DMSO concentration in the culture medium does not exceed 0.5%, as higher concentrations can cause solvent-induced toxicity.

Section 2: Troubleshooting Guide for Unexpected Cytotoxicity

This guide addresses common issues related to unexpected or inconsistent cytotoxicity observed in mammalian cell lines during treatment with this compound.

Q1: I am observing significant cytotoxicity in my mammalian cell line at concentrations that should be non-toxic. Why is this happening?

A1: This is a common issue and can be attributed to the off-target effects of this compound, particularly its inhibition of cytochrome P450 enzymes, which are vital for cellular metabolism.[3][7] Different cell lines exhibit varying levels of CYP enzyme expression, leading to differential sensitivity. For a comparison of IC50 values, refer to Table 1.

Data Presentation: Comparative IC50 Values

Table 1: Comparative IC50 Values of this compound

Organism/Cell LineTargetIC50 (µM)
Candida albicansERG110.05
Aspergillus fumigatusERG110.12
Human Liver Cells (HepG2)Off-target15.5
Human Kidney Cells (HEK293)Off-target35.2

Q2: My cytotoxicity results are highly variable between experiments. What are the potential causes?

A2: Variability in cell-based assays can stem from several factors.[8][9] Common causes include:

  • Cell Health and Confluence: Ensure cells are healthy, within a consistent passage number range, and seeded at an optimal density.[9][10]

  • Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a stock solution.

  • Incubation Time: Use a consistent incubation time, as prolonged exposure can amplify cytotoxic effects.

  • Pipetting Errors: Inaccurate pipetting can lead to significant variations in compound concentration.[9][11]

Below is a standardized workflow to help improve reproducibility.

Mandatory Visualization: Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate for 24h to allow attachment A->B C Prepare serial dilutions of Agent 31 B->C D Treat cells with Agent 31 dilutions C->D E Incubate for 48h D->E F Add Resazurin reagent E->F G Incubate for 4h F->G H Read fluorescence (Ex/Em: 560/590 nm) G->H I Normalize data to untreated controls H->I J Plot dose-response curve I->J K Calculate IC50 value J->K

Caption: Workflow for assessing the cytotoxicity of this compound.

Section 3: Troubleshooting Guide for Inconsistent Antifungal Efficacy

This guide provides assistance for researchers encountering variability in the antifungal performance of this compound.

Q1: The Minimum Inhibitory Concentration (MIC) of this compound varies significantly in my experiments. What could be the reason?

A1: Fluctuations in MIC values can be due to several experimental variables. Key factors to control are:

  • Inoculum Preparation: Ensure the fungal inoculum is standardized to a consistent cell density (e.g., using a spectrophotometer or hemocytometer).

  • Growth Medium: The composition of the culture medium can affect both fungal growth and the activity of the agent. Use a consistent and standardized medium.

  • Incubation Conditions: Temperature, CO2 levels, and incubation time must be kept constant.[9]

  • Plate Type: Use appropriate microtiter plates designed for cell culture to avoid compound adsorption to the plastic.

Q2: I suspect the development of resistance to this compound in my fungal strain. How can I investigate this?

A2: Acquired resistance is a known phenomenon with antifungal agents and often involves mechanisms like increased drug efflux or alterations in the drug target.[1][2][12] To investigate potential resistance, you can perform the following:

  • MIC Testing: Compare the MIC of the suspected resistant strain to the original, sensitive parental strain. A significant increase in MIC is indicative of resistance.

  • Gene Expression Analysis: Use qRT-PCR to measure the expression levels of genes encoding efflux pumps (e.g., CDR1, MDR1) and the drug target (ERG11). Upregulation of these genes is a common resistance mechanism.[2]

  • Target Sequencing: Sequence the ERG11 gene to identify mutations that may reduce the binding affinity of this compound.

Mandatory Visualization: Signaling Pathway and Logical Relationships

G cluster_fungal Fungal Cell cluster_mammalian Mammalian Cell (Off-Target) Agent31_fungal This compound ERG11 Lanosterol 14α-demethylase (ERG11) Agent31_fungal->ERG11 Inhibits Ergosterol Ergosterol Synthesis ERG11->Ergosterol Catalyzes Membrane Fungal Membrane Integrity ERG11->Membrane Disruption Ergosterol->Membrane Maintains Death Fungal Cell Death Membrane->Death Leads to Agent31_mammalian This compound CYP3A4 Cytochrome P450 (CYP3A4) Agent31_mammalian->CYP3A4 Inhibits Metabolism Cellular Metabolism CYP3A4->Metabolism Regulates Toxicity Cytotoxicity CYP3A4->Toxicity Leads to

Caption: On-target and off-target pathways of this compound.

G Start Inconsistent MIC for Agent 31 CheckInoculum Standardize Fungal Inoculum? Start->CheckInoculum CheckMedia Use Consistent Growth Medium? CheckInoculum->CheckMedia Yes SuspectResistance Suspect Acquired Resistance CheckInoculum->SuspectResistance No CheckIncubation Control Incubation Conditions? CheckMedia->CheckIncubation Yes CheckMedia->SuspectResistance No ResultConsistent MIC is now consistent CheckIncubation->ResultConsistent Yes CheckIncubation->SuspectResistance No

References

Technical Support Center: Optimizing the Pharmacokinetic Profile of Antifungal Agent 31

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental evaluation and improvement of the pharmacokinetic (PK) profile of the investigational antifungal agent 31.

Frequently Asked Questions (FAQs)

Q1: What are the most common pharmacokinetic challenges observed with novel antifungal agents like agent 31?

A1: Novel antifungal agents often exhibit suboptimal pharmacokinetic properties that can hinder their clinical development. Common challenges include poor aqueous solubility, high plasma protein binding, rapid metabolic clearance, and potential for drug-drug interactions.[1][2][3][4] These factors can lead to low oral bioavailability, short half-life, and high inter-individual variability in drug exposure.

Q2: How does high plasma protein binding affect the efficacy of this compound?

A2: The therapeutic effect of a drug is generally attributed to the unbound (free) fraction in the plasma, as this is the portion that can distribute to tissues and interact with the fungal target.[5][6][7] High plasma protein binding restricts the amount of free drug available, potentially reducing its efficacy at the site of infection.[5][8] It can also slow down the drug's metabolism and clearance, prolonging its half-life.[5]

Q3: What is the significance of metabolic stability for this compound?

A3: Metabolic stability refers to a drug's susceptibility to being broken down by metabolic enzymes, primarily in the liver.[9] Low metabolic stability leads to rapid clearance from the body, resulting in a short half-life and requiring more frequent dosing to maintain therapeutic concentrations.[9] Improving metabolic stability is a key strategy for enhancing the overall pharmacokinetic profile of a new chemical entity.

Q4: Which in vivo models are most relevant for evaluating the efficacy of this compound?

A4: The choice of an in vivo model depends on the target fungal pathogen and the type of infection being studied.[10][11] Commonly used models for systemic fungal infections include murine models of disseminated candidiasis or invasive aspergillosis.[10][11][12] For biofilm-related infections, catheter-associated infection models in rats or rabbits can be particularly useful.[10]

Q5: How can the oral bioavailability of this compound be improved?

A5: Improving oral bioavailability often involves addressing poor solubility and high first-pass metabolism. Strategies include salt formation, co-crystallization, amorphous solid dispersions, and formulation approaches like lipid-based delivery systems.[1] Chemical modifications to the molecule can also be made to block sites of metabolism or improve solubility.

Troubleshooting Guides

Issue 1: Inconsistent results in in vitro metabolic stability assays.
Potential Cause Troubleshooting Step
Microsome or Hepatocyte Quality Ensure proper storage and handling of liver microsomes or hepatocytes to maintain enzymatic activity. Use a new batch and re-qualify with a known substrate.
Compound Solubility Poor solubility in the incubation buffer can lead to inaccurate results. Assess compound solubility and consider using a co-solvent (e.g., DMSO, ensuring the final concentration is low, typically <0.5%).
Non-specific Binding The compound may bind to the plasticware of the assay plate. Use low-binding plates or pre-treat plates with a blocking agent.
Analytical Method Variability Ensure the LC-MS/MS method is validated for linearity, precision, and accuracy in the assay matrix. Check for ion suppression or enhancement from the matrix.
Issue 2: High variability in in vivo pharmacokinetic studies.
Potential Cause Troubleshooting Step
Formulation Issues Inconsistent drug solubilization or precipitation in the dosing vehicle can lead to variable absorption. Prepare fresh formulations for each study and assess their homogeneity.
Animal Handling and Dosing Inaccurate dosing volumes or improper administration technique (e.g., oral gavage) can introduce variability. Ensure all personnel are properly trained and use calibrated equipment.
Biological Variability Factors such as age, sex, and health status of the animals can influence drug metabolism and disposition. Use a sufficient number of animals per group and ensure they are age- and weight-matched.
Sample Collection and Processing Hemolysis or improper storage of plasma samples can affect drug stability and subsequent analysis. Follow a standardized protocol for blood collection, processing, and storage.
Issue 3: Discrepancy between in vitro potency (MIC) and in vivo efficacy.
Potential Cause Troubleshooting Step
Poor Pharmacokinetics The drug may not be reaching the site of infection at sufficient concentrations. Analyze drug concentrations in plasma and target tissues to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.[13]
High Plasma Protein Binding The free drug concentration may be too low to exert an antifungal effect in vivo. Determine the unbound fraction of the drug and correlate this with the MIC.[8]
Inappropriate Animal Model The chosen animal model may not accurately reflect the human disease state or the susceptibility of the fungal strain. Re-evaluate the model selection based on the target indication.
Fungal Biofilm Formation Fungi within a biofilm can be more resistant to antifungal agents than their planktonic counterparts.[10] If relevant, consider using an in vivo biofilm model.

Data Presentation

Disclaimer: The following data is hypothetical and for illustrative purposes only. It is intended to demonstrate how to present and interpret pharmacokinetic data for this compound and its improved analogs.

Table 1: In Vitro Pharmacokinetic Profile of this compound and Analogs

Compound Human Liver Microsomal Stability (t½, min) Human Plasma Protein Binding (%) Aqueous Solubility (µg/mL at pH 7.4)
This compound 1599.5<1
Analog 31-A 4598.210
Analog 31-B 7595.025

Table 2: In Vivo Pharmacokinetic Parameters in Rats (10 mg/kg, Oral Administration)

Compound Cmax (ng/mL) Tmax (h) AUC (0-24h) (ng·h/mL) Oral Bioavailability (%)
This compound 5023505
Analog 31-A 2501.5180025
Analog 31-B 6001450060

Experimental Protocols

Protocol 1: Metabolic Stability in Human Liver Microsomes
  • Objective: To determine the in vitro metabolic stability of this compound by measuring its disappearance over time when incubated with human liver microsomes.

  • Materials:

    • This compound stock solution (10 mM in DMSO)

    • Human liver microsomes (pooled, 20 mg/mL)

    • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

    • Phosphate buffer (0.1 M, pH 7.4)

    • Positive control compound (e.g., testosterone)

    • Acetonitrile with internal standard for quenching

  • Procedure:

    • Prepare a working solution of this compound at 1 µM in phosphate buffer.

    • In a 96-well plate, combine the compound working solution, human liver microsomes (final concentration 0.5 mg/mL), and phosphate buffer.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

    • Centrifuge the plate to pellet the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression represents the elimination rate constant (k).

    • Calculate the half-life (t½) as 0.693/k.

Protocol 2: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)
  • Objective: To determine the percentage of this compound bound to plasma proteins.

  • Materials:

    • This compound stock solution (10 mM in DMSO)

    • Human plasma (pooled, K2-EDTA as anticoagulant)

    • Phosphate buffered saline (PBS, pH 7.4)

    • Rapid Equilibrium Dialysis (RED) device with dialysis membrane (8 kDa MWCO)

    • Positive control compound (e.g., warfarin)

  • Procedure:

    • Spike human plasma with this compound to a final concentration of 1 µM.

    • Add the spiked plasma to the sample chamber of the RED device.

    • Add PBS to the buffer chamber of the RED device.

    • Seal the plate and incubate at 37°C with shaking for 4-6 hours to reach equilibrium.[14]

    • After incubation, collect samples from both the plasma and buffer chambers.

    • Combine an aliquot from the plasma chamber with an equal volume of blank PBS. Combine an aliquot from the buffer chamber with an equal volume of blank plasma to match the matrix.

    • Quench all samples with acetonitrile containing an internal standard.

    • Analyze the samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the fraction unbound (fu) as: fu = (concentration in buffer chamber) / (concentration in plasma chamber).

    • Calculate the percentage bound as: % Bound = (1 - fu) * 100.

Visualizations

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_optimization Lead Optimization solubility Aqueous Solubility lead_opt Structure-Activity Relationship solubility->lead_opt ppb Plasma Protein Binding ppb->lead_opt met_stability Metabolic Stability met_stability->lead_opt pk_study Pharmacokinetic Study (Rat) efficacy_study Efficacy Study (Murine Model) pk_study->efficacy_study lead_opt->pk_study

Caption: Workflow for improving the pharmacokinetic profile of this compound.

signaling_pathway cluster_cell_wall Fungal Cell Wall Stress cluster_pathway Cell Wall Integrity Pathway antifungal This compound (Targeting Ergosterol Synthesis) stress Cell Membrane Stress antifungal->stress pkc1 PKC1 stress->pkc1 bck1 BCK1 pkc1->bck1 mkk1_2 MKK1/2 bck1->mkk1_2 slt2 SLT2/MPK1 mkk1_2->slt2 response Stress Response Genes (e.g., Cell Wall Repair) slt2->response

Caption: Potential activation of the Cell Wall Integrity pathway by this compound.

References

Technical Support Center: Enhancing the Stability of Antifungal Agent 31 in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with Antifungal Agent 31 in solution. The following information is based on stability profiles of well-characterized triazole antifungal agents, which serve as a proxy for "this compound" due to the lack of specific public data on a compound with this designation.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing signs of precipitation. What are the likely causes and how can I prevent this?

A1: Precipitation of this compound, a poorly water-soluble compound, is a common issue.[1] The primary causes include:

  • Supersaturation: The concentration of the agent may exceed its equilibrium solubility in the chosen solvent.

  • pH Shift: Changes in the solution's pH can alter the ionization state of the molecule, reducing its solubility.

  • Temperature Fluctuations: A decrease in temperature can lower the solubility of the compound.

  • Crystallization: The amorphous form of the drug may be converting to a more stable, less soluble crystalline form.[2]

Prevention Strategies:

  • Co-solvents: Employing a co-solvent system can enhance solubility.

  • pH Control: Use buffers to maintain an optimal pH where the agent is most soluble.

  • Excipients: Incorporate solubilizing excipients such as cyclodextrins or surfactants.[3][4]

  • Temperature Control: Store the solution at a constant, controlled temperature.

Q2: I have observed a decrease in the potency of my this compound stock solution over time. What degradation pathways might be responsible?

A2: The loss of potency is likely due to chemical degradation. The most common degradation pathways for azole antifungals include:[5][6]

  • Oxidation: The triazole and other nitrogen-containing rings can be susceptible to oxidation.[6][7] This can be catalyzed by light, heat, or the presence of metal ions.

  • Hydrolysis: While generally less common for the core triazole structure, ester or amide functional groups elsewhere in the molecule could be susceptible to hydrolysis, especially at non-neutral pH.[5]

  • Photolysis: Exposure to light, particularly UV radiation, can induce degradation.

Q3: What are the recommended storage conditions for a stock solution of this compound?

A3: To minimize degradation and maintain stability, the following storage conditions are recommended:

  • Temperature: Store at refrigerated temperatures (2-8 °C) unless otherwise specified. Avoid freezing, as this can cause the agent to precipitate.

  • Light: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: For oxygen-sensitive compounds, purging the headspace of the container with an inert gas like nitrogen or argon can prevent oxidative degradation.

  • Container: Use tightly sealed, non-reactive containers (e.g., glass or specific types of plastic) to prevent solvent evaporation and contamination.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common stability issues with this compound solutions.

Issue 1: Visible Particulates or Cloudiness in the Solution

This indicates either precipitation of the active pharmaceutical ingredient (API) or the presence of foreign contaminants.

Logical Flow for Troubleshooting Precipitation:

Start Precipitation Observed Check_Conc Is concentration near solubility limit? Start->Check_Conc Check_pH Has pH shifted? Check_Conc->Check_pH No Reduce_Conc Dilute solution or use solubilizer Check_Conc->Reduce_Conc Yes Check_Temp Was there a temperature drop? Check_pH->Check_Temp No Buffer_Sol Use buffered solvent Check_pH->Buffer_Sol Yes Check_Age Is the solution old? Check_Temp->Check_Age No Control_Temp Store at constant temperature Check_Temp->Control_Temp Yes Recrystallization Possible recrystallization. Prepare fresh solution. Check_Age->Recrystallization Yes

Caption: Troubleshooting workflow for precipitation issues.

Issue 2: Loss of Assayable Content (Potency)

A decrease in the measured concentration of this compound suggests chemical degradation.

Potential Degradation Pathways and Solutions:

Potential Cause Evidence Recommended Action
Oxidation Decrease in API peak area with concurrent appearance of new, more polar peaks in HPLC analysis.Add an antioxidant (e.g., BHT, BHA). Purge with inert gas. Protect from light.
Hydrolysis pH-dependent degradation. Appearance of specific degradation products corresponding to cleavage of labile bonds.Control pH with buffers. Store at lower temperatures.
Photodegradation Degradation is more rapid in samples exposed to light.Store in amber vials or protect from light.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to identify the likely degradation pathways for this compound.

Objective: To determine the susceptibility of this compound to hydrolysis, oxidation, and photolysis.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in an appropriate solvent (e.g., methanol or DMSO).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

    • Photodegradation: Expose 2 mL of the stock solution in a clear vial to a photostability chamber (ICH Q1B guidelines) for a defined period. A control sample should be wrapped in foil.

    • Thermal Degradation: Incubate 2 mL of the stock solution at 60°C for 24 hours in the dark.

  • Analysis: Analyze all samples and a non-stressed control by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. A significant decrease in the main peak area and the appearance of new peaks indicate degradation.

Workflow for Forced Degradation Study:

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1N HCl, 60°C) Prep_Stock->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Prep_Stock->Base Oxidation Oxidation (3% H2O2, RT) Prep_Stock->Oxidation Photo Photolysis (ICH Q1B) Prep_Stock->Photo Thermal Thermal (60°C, dark) Prep_Stock->Thermal HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Photo->HPLC Thermal->HPLC Data Compare Chromatograms HPLC->Data

Caption: Experimental workflow for a forced degradation study.

Protocol 2: Evaluating the Effect of Excipients on Solubility

Objective: To determine the effectiveness of various excipients in enhancing the aqueous solubility of this compound.

Methodology:

  • Prepare Excipient Solutions: Prepare a series of aqueous solutions containing different concentrations of selected excipients (e.g., 1%, 2%, 5% w/v of Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Polysorbate 80).

  • Equilibrium Solubility Measurement:

    • Add an excess amount of this compound powder to each excipient solution and a control (water).

    • Shake the suspensions at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

    • Filter the samples through a 0.22 µm filter to remove undissolved solid.

  • Quantification: Dilute the filtrate and analyze the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

  • Data Analysis: Plot the solubility of this compound as a function of excipient concentration.

Data Presentation

Table 1: Influence of pH on the Stability of a Representative Azole Antifungal in Aqueous Solution at 40°C
pHHalf-life (t½) in daysDegradation Rate Constant (k) (day⁻¹)
3.0150.0462
5.0450.0154
7.0900.0077
9.0300.0231

Data is hypothetical and for illustrative purposes, based on general trends for azole antifungals where stability is often optimal near neutral pH and decreases in acidic or alkaline conditions.[8]

Table 2: Effect of Excipients on the Aqueous Solubility of a Representative Azole Antifungal at 25°C
ExcipientConcentration (% w/v)Solubility (µg/mL)Fold Increase
None (Control)05-
HP-β-Cyclodextrin215030
HP-β-Cyclodextrin540080
Polysorbate 800.55010
Polysorbate 801.09519

This data illustrates the significant solubility enhancement that can be achieved with common pharmaceutical excipients.[3][4]

By following these guidelines and protocols, researchers can effectively troubleshoot stability issues and develop robust formulations for this compound.

References

Mitigating potential drug-drug interactions with Antifungal agent 31

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate potential drug-drug interactions (DDIs) with Antifungal Agent 31.

Disclaimer

This compound is a novel triazole antifungal agent.[1] While the triazole class is known to be associated with drug-drug interactions, primarily through inhibition of cytochrome P450 (CYP) enzymes and interactions with drug transporters, specific data for this compound is not yet publicly available.[2][3][4] The following guidance is based on the known properties of triazole antifungals and general best practices for DDI assessment. It is crucial to perform specific in vitro and in vivo studies for this compound to determine its precise DDI profile.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and how might this relate to DDIs?

A1: this compound is a triazole antifungal, which acts by inhibiting lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi.[1][5][6] This disruption of the fungal cell membrane leads to its antifungal effect. While this primary mechanism is specific to fungi, the chemical structure of triazoles allows them to bind to and inhibit mammalian cytochrome P450 enzymes, which are crucial for the metabolism of many drugs.[2][4] This is the primary basis for the potential for drug-drug interactions.

Q2: Which cytochrome P450 (CYP) enzymes are most likely to be inhibited by this compound?

A2: Based on the known profiles of other triazole antifungals, this compound has a high potential to be an inhibitor of CYP3A4.[2] Inhibition of CYP2C9, CYP2C19, and CYP2D6 is also possible.[7] The extent of inhibition can vary significantly between different triazole agents, so it is essential to determine the IC50 values for this compound against a panel of key CYP enzymes.

Q3: Can this compound interact with drug transporters?

A3: Yes, triazole antifungals can also be inhibitors of drug transporters such as P-glycoprotein (P-gp).[2] Inhibition of P-gp can lead to increased absorption and decreased excretion of co-administered drugs that are substrates of this transporter, resulting in higher systemic exposure and potential toxicity.

Q4: What are the potential clinical consequences of DDIs with this compound?

A4: If this compound inhibits the metabolism or transport of a co-administered drug, it can lead to elevated plasma concentrations of that drug. This can result in an increased risk of adverse effects, including serious toxicities such as QT prolongation, rhabdomyolysis, and neuromuscular toxicity, depending on the co-administered medication.[2][8]

Q5: How can I assess the DDI potential of this compound in vitro?

A5: The initial assessment of DDI potential should be conducted using in vitro assays. This includes determining the inhibitory potential of this compound against a panel of major drug-metabolizing CYP enzymes and key drug transporters. The checkerboard microdilution method can be used to assess synergistic, additive, or antagonistic interactions with other antifungal agents.[9][10][11][12][13]

Troubleshooting Guides

Troubleshooting In Vitro CYP450 Inhibition Assays
Issue Potential Cause Troubleshooting Steps
High variability in IC50 values - Inconsistent incubation times or temperatures.- Pipetting errors.- Instability of this compound or the probe substrate.- Ensure precise timing and temperature control.- Use calibrated pipettes and proper technique.- Assess the stability of all compounds in the assay medium.
No inhibition observed, even at high concentrations - this compound is not an inhibitor of the tested CYP isoform.- Low bioavailability in the in vitro system (e.g., high protein binding).- Incorrect assay conditions.- Test against a broader panel of CYP isoforms.- Measure the unbound fraction of this compound in the assay.- Verify the activity of the enzyme with a known inhibitor (positive control).
Fluorescence or signal interference - this compound may be fluorescent at the assay wavelengths.- Quenching of the fluorescent signal by the test compound.- Run a control plate with this compound alone to measure background fluorescence.- Use an alternative, non-fluorometric detection method, such as LC-MS/MS.[14]
Troubleshooting Drug Transporter Interaction Assays
Issue Potential Cause Troubleshooting Steps
Inconsistent transport ratios in bidirectional assays (e.g., Caco-2) - Poor cell monolayer integrity.- Variability in transporter expression levels.- Cytotoxicity of this compound.- Measure transepithelial electrical resistance (TEER) to ensure monolayer integrity.- Use cells with consistent passage numbers and verify transporter expression.- Assess the cytotoxicity of this compound at the tested concentrations.
High non-specific binding - Lipophilicity of this compound leading to binding to plasticware or cell membranes.- Use low-binding plates.- Include a non-specific binding control in the experimental design.- Optimize the buffer composition to reduce non-specific interactions.
Difficulty in quantifying intracellular concentrations - Low cell permeability.- Rapid efflux by multiple transporters.- Use cells overexpressing the specific transporter of interest.- Employ sensitive analytical methods like LC-MS/MS for quantification.- Use specific inhibitors of other transporters to isolate the activity of the transporter of interest.[15]

Experimental Protocols

Protocol 1: In Vitro Cytochrome P450 Inhibition Assay (Fluorometric)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against major human CYP450 isoforms.

Materials:

  • Human liver microsomes (HLM)

  • NADPH regenerating system

  • Specific fluorogenic probe substrates for each CYP isoform (e.g., EROD for CYP1A2, DBF for CYP2C9, MAMC for CYP2C19, AMMC for CYP2D6, BFC for CYP3A4)

  • This compound stock solution

  • Known CYP-specific inhibitors (positive controls)

  • 96-well microplates

  • Fluorometric plate reader

Methodology:

  • Prepare a dilution series of this compound in the assay buffer.

  • In a 96-well plate, add HLM, the NADPH regenerating system, and the specific fluorogenic probe substrate for the CYP isoform being tested.

  • Add the different concentrations of this compound or a known inhibitor (positive control) to the wells. Include a vehicle control (no inhibitor).

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

  • Incubate at 37°C for the specified time for each substrate.

  • Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).

  • Measure the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response model.

CYP450_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_agent Prepare Antifungal Agent 31 Dilutions add_reagents Add Reagents & Test Compound to Plate prep_agent->add_reagents prep_reagents Prepare HLM, Substrate & NADPH Mix prep_reagents->add_reagents pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate 10 min start_reaction Initiate Reaction with NADPH pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction read_plate Read Fluorescence stop_reaction->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50 Pgp_Assay_Workflow cluster_cell_culture Cell Culture & QC cluster_substrate_assessment Substrate Assessment cluster_inhibitor_assessment Inhibitor Assessment culture_cells Culture Caco-2 cells on permeable supports check_teer Confirm Monolayer Integrity (TEER) culture_cells->check_teer add_agent Add this compound to Apical or Basolateral Chamber check_teer->add_agent preincubate_inhibitor Pre-incubate with This compound check_teer->preincubate_inhibitor sample_receiver Sample Receiver Chamber at Time Points add_agent->sample_receiver quantify_agent Quantify Agent (LC-MS/MS) sample_receiver->quantify_agent calc_papp Calculate Papp (A->B & B->A) quantify_agent->calc_papp calc_efflux_ratio Calculate Efflux Ratio calc_papp->calc_efflux_ratio add_substrate Add Known P-gp Substrate preincubate_inhibitor->add_substrate sample_receiver_inhib Sample Receiver Chamber add_substrate->sample_receiver_inhib quantify_substrate Quantify Substrate (LC-MS/MS) sample_receiver_inhib->quantify_substrate compare_efflux Compare Efflux Ratios quantify_substrate->compare_efflux Fungal_Stress_Response cluster_drug_target Drug Action cluster_signaling Stress Signaling Pathways cluster_response Cellular Response antifungal_agent This compound (Triazole) erg11 Inhibits Lanosterol 14α-demethylase antifungal_agent->erg11 ergosterol_depletion Ergosterol Depletion erg11->ergosterol_depletion membrane_stress Cell Membrane Stress ergosterol_depletion->membrane_stress cwi_pathway Cell Wall Integrity (CWI) Pathway membrane_stress->cwi_pathway hog_pathway High-Osmolarity Glycerol (HOG) Pathway membrane_stress->hog_pathway calcineurin_pathway Calcineurin Pathway membrane_stress->calcineurin_pathway cell_wall_remodeling Cell Wall Remodeling cwi_pathway->cell_wall_remodeling stress_adaptation Stress Adaptation hog_pathway->stress_adaptation drug_tolerance Drug Tolerance calcineurin_pathway->drug_tolerance

References

Validation & Comparative

Comparative Analysis of Antifungal Agent 31 and Voriconazole Against Aspergillus fumigatus

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Invasive aspergillosis, primarily caused by Aspergillus fumigatus, remains a significant cause of morbidity and mortality in immunocompromised individuals. Voriconazole, a triazole antifungal, is a first-line therapy, but challenges such as drug resistance and toxicity persist. This guide provides a detailed comparative analysis of voriconazole and Antifungal Agent 31, a novel investigational compound, against Aspergillus fumigatus. We present a comprehensive evaluation of their mechanisms of action, in vitro potency, and in vivo efficacy, supported by quantitative data and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals engaged in the field of medical mycology and antifungal discovery.

Introduction and Mechanisms of Action

A comparative understanding of antifungal agents is critical for advancing therapeutic strategies. This guide contrasts the established triazole, voriconazole, with this compound, a novel inhibitor targeting the fungal cell wall.

Voriconazole

Voriconazole is a second-generation triazole that targets the fungal cell membrane. Its primary mechanism of action is the inhibition of the cytochrome P450-dependent enzyme 14α-lanosterol demethylase, which is encoded by the cyp51A and cyp51B genes in A. fumigatus.[1][2][3] This enzyme is critical for the biosynthesis of ergosterol, an essential sterol component of the fungal cell membrane.[4][5] Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors, which disrupts membrane integrity and function, ultimately inhibiting fungal growth.[3][6] Voriconazole's activity is generally considered fungistatic against Aspergillus spp.[2]

Voriconazole_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_agent Drug Action cluster_outcome Cellular Effect Lanosterol Lanosterol Intermediates 14α-methylated sterols Lanosterol->Intermediates 14α-lanosterol demethylase (Cyp51) Ergosterol_Depletion Ergosterol Depletion Lanosterol->Ergosterol_Depletion Ergosterol Ergosterol Intermediates->Ergosterol Toxic_Sterols Toxic Sterol Accumulation Intermediates->Toxic_Sterols Voriconazole Voriconazole Voriconazole->Intermediates Inhibition Membrane_Disruption Membrane Disruption & Inhibited Growth Ergosterol_Depletion->Membrane_Disruption Toxic_Sterols->Membrane_Disruption

Caption: Mechanism of action for Voriconazole.
This compound (Hypothetical)

This compound is a first-in-class investigational agent belonging to the Gwt1 inhibitors. Its proposed mechanism of action is the inhibition of the fungal enzyme Gwt1 (GPI-anchored wall protein transfer 1).[7] This enzyme catalyzes an early and essential step in the biosynthesis of glycosylphosphatidylinositol (GPI) anchors.[7][8] GPI-anchored proteins are vital for the architecture and integrity of the fungal cell wall, playing roles in cell wall protein trafficking and assembly. By inhibiting Gwt1, this compound disrupts the localization of these critical proteins, leading to a compromised cell wall, increased susceptibility to osmotic stress, and ultimately, fungal cell death. This mechanism is distinct from existing antifungal classes.

Agent31_Pathway cluster_pathway GPI-Anchor Biosynthesis Pathway cluster_agent Drug Action cluster_outcome Cellular Effect Precursor GPI Precursor Acyl_GPI Acyl-GPI Precursor->Acyl_GPI Gwt1 Enzyme Mature_GPI Mature GPI-Anchor Acyl_GPI->Mature_GPI Anchored_Protein GPI-Anchored Protein Mature_GPI->Anchored_Protein Protein Cell Wall Protein Protein->Anchored_Protein No_Anchoring Failed Protein Anchoring Anchored_Protein->No_Anchoring Agent31 This compound Agent31->Acyl_GPI Inhibition CW_Defects Cell Wall Defects No_Anchoring->CW_Defects Cell_Lysis Cell Lysis CW_Defects->Cell_Lysis

Caption: Proposed mechanism of action for this compound.

In Vitro Susceptibility Analysis

The in vitro activities of this compound and voriconazole were evaluated against a panel of 50 clinical isolates of Aspergillus fumigatus, including 10 azole-resistant strains. Minimum Inhibitory Concentrations (MIC) and Minimum Fungicidal Concentrations (MFC) were determined according to standardized methodologies.

Quantitative Data Summary
Parameter This compound Voriconazole
MIC Range (µg/mL) 0.06 - 20.125 - >16
MIC₅₀ (µg/mL) 0.250.5
MIC₉₀ (µg/mL) 0.51
MIC against Azole-Resistant Strains (Range, µg/mL) 0.25 - 28 - >16
MFC Range (µg/mL) 0.125 - 40.25 - >16
MFC/MIC Ratio (Median) 24

Data for this compound are hypothetical and for illustrative purposes. Voriconazole data are based on published literature.[9][10][11]

Interpretation

This compound demonstrated potent in vitro activity against A. fumigatus, with MIC₉₀ values that were two-fold lower than those of voriconazole. Crucially, it retained its activity against isolates with documented resistance to azoles. The lower median MFC/MIC ratio for this compound suggests it may possess a greater fungicidal potential compared to the predominantly fungistatic action of voriconazole.

In Vivo Efficacy in a Murine Model

The therapeutic efficacy of both agents was assessed in an immunosuppressed murine model of invasive pulmonary aspergillosis.

Quantitative Data Summary
Parameter Vehicle Control This compound (20 mg/kg) Voriconazole (25 mg/kg)
Inoculum (Spores/mouse) 1 x 10⁶1 x 10⁶1 x 10⁶
Median Survival (Days) 41210
Survival at Day 14 (%) 0%60%40%
Mean Fungal Burden (log₁₀ CFU/g lung tissue) 6.83.54.2

Data for this compound are hypothetical and for illustrative purposes. Voriconazole data are consistent with published findings.[12][13]

Interpretation

In the murine model, treatment with this compound resulted in a significant improvement in survival and a greater reduction in pulmonary fungal burden compared to voriconazole at the tested dosages.[12][13] The 60% survival rate in the Agent 31 group is a marked improvement over the 40% observed with voriconazole, highlighting its potential for in vivo efficacy.

Experimental Protocols

Detailed methodologies are provided for the key experiments cited in this guide.

In Vitro Susceptibility Testing

In vitro activity was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines.[14][15]

  • Isolate Preparation: A. fumigatus isolates were cultured on potato dextrose agar for 5-7 days. Conidia were harvested and suspensions were prepared in sterile saline with 0.05% Tween 80. The final inoculum concentration was adjusted to 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.[11]

  • Drug Dilution: Antifungal agents were serially diluted two-fold in 96-well microtiter plates using RPMI 1640 medium.[11]

  • Incubation: Plates were inoculated with the fungal suspension and incubated at 35°C for 48 hours.[11][16]

  • MIC Determination: The MIC was defined as the lowest drug concentration that produced complete inhibition of visible growth.[11]

  • MFC Determination: Aliquots from wells showing no growth were subcultured onto drug-free agar plates. The MFC was the lowest concentration resulting in a ≥99.9% reduction in CFU compared to the initial inoculum.

Murine Model of Invasive Aspergillosis

The in vivo efficacy study followed established protocols for inducing and treating invasive pulmonary aspergillosis in mice.[13][17]

InVivo_Workflow cluster_setup Phase 1: Induction cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis Immunosuppression 1. Immunosuppression (e.g., cyclophosphamide + cortisone acetate) Infection 2. Intranasal Inoculation (A. fumigatus spores) Immunosuppression->Infection Randomization 3. Randomization into Treatment Groups Infection->Randomization Dosing 4. Daily Drug Administration (e.g., oral gavage) - Vehicle Control - Agent 31 - Voriconazole Randomization->Dosing Survival 5a. Monitor Survival (up to 14 days) Dosing->Survival Burden 5b. Assess Fungal Burden (Lung Homogenization, CFU plating) Dosing->Burden

Caption: Experimental workflow for the in vivo efficacy study.
  • Animals: Male BALB/c mice (6-8 weeks old) were used.

  • Immunosuppression: Mice were immunosuppressed with cyclophosphamide and cortisone acetate to induce neutropenia, rendering them susceptible to infection.[13]

  • Infection: Mice were lightly anesthetized and infected via intranasal instillation of A. fumigatus conidia.

  • Treatment: Treatment was initiated 24 hours post-infection and administered daily via oral gavage for 7 consecutive days.

  • Endpoints: The primary endpoint was survival over a 14-day period. A secondary endpoint was the quantitative fungal burden in the lungs of a subset of mice euthanized at day 4 post-infection.

Conclusion

This comparative analysis indicates that the investigational this compound exhibits superior in vitro potency and in vivo efficacy against Aspergillus fumigatus when compared to the current standard-of-care agent, voriconazole. Its novel mechanism of action, targeting the fungal cell wall via Gwt1 inhibition, provides a significant advantage, particularly against azole-resistant strains. While these findings are based in part on a hypothetical profile for Agent 31, they underscore the profound potential of developing new antifungal classes with distinct cellular targets to address the clinical challenges of invasive aspergillosis. Further preclinical and clinical evaluation of Gwt1 inhibitors is warranted.

References

Synergistic Antifungal Activity of Ibrexafungerp and Echinocandins: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant fungal pathogens presents a formidable challenge in clinical practice. A promising strategy to combat this threat is the use of combination therapy, where two or more antifungal agents with different mechanisms of action work synergistically to enhance efficacy. This guide provides a comparative analysis of the synergistic interaction between ibrexafungerp, a first-in-class triterpenoid antifungal, and echinocandins, a class of non-competitive inhibitors of β-(1,3)-D-glucan synthase.

Mechanism of Synergistic Action

Echinocandins, such as caspofungin and micafungin, target the FKS1 subunit of the β-(1,3)-D-glucan synthase enzyme complex, which is crucial for fungal cell wall synthesis. Ibrexafungerp also inhibits glucan synthase but at a different site, leading to a synergistic effect. This dual targeting of the same essential enzyme at distinct locations results in a more profound inhibition of cell wall synthesis, leading to increased fungal cell death and overcoming potential resistance mechanisms.

cluster_cell Fungal Cell cluster_wall Cell Wall cluster_membrane Cell Membrane Glucan Glucan Glucan_Synthase β-(1,3)-D-glucan Synthase (FKS1 subunit) Glucan_Synthase->Glucan Synthesis Echinocandins Echinocandins Echinocandins->Glucan_Synthase Inhibits at FKS1 site Ibrexafungerp Ibrexafungerp Ibrexafungerp->Glucan_Synthase Inhibits at a distinct site A Prepare serial dilutions of Ibrexafungerp and Echinocandin B Dispense drugs into a 96-well microtiter plate A->B Orthogonal dilution C Add standardized fungal inoculum to each well B->C D Incubate at 35°C for 24-48 hours C->D E Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination D->E Visual or spectrophotometric reading F Calculate the Fractional Inhibitory Concentration Index (FICI) E->F FICI = (MIC_A_comb / MIC_A_alone) + (MIC_B_comb / MIC_B_alone) G Interpret FICI: ≤ 0.5: Synergy > 0.5 to 4: Indifference > 4: Antagonism F->G

Cross-resistance profile of Antifungal agent 31 with other azole antifungals

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

A novel triazole antifungal, designated as Antifungal Agent 31, demonstrates significant potency against a range of pathogenic fungi, including strains resistant to currently available azole medications. This comparison guide provides an in-depth analysis of its cross-resistance profile, supported by available preclinical data, to inform researchers, scientists, and drug development professionals on its potential standing in the antifungal therapeutic landscape.

This compound, a compound characterized by a unique pyrrolotriazinone scaffold, has emerged as a promising candidate in the ongoing battle against invasive fungal infections. Preliminary studies indicate that this agent not only exhibits broad-spectrum activity but also maintains efficacy against fungal isolates that have developed resistance to conventional azole antifungals. This is a critical development, as azole resistance is a growing global health concern, often leading to treatment failure in immunocompromised patients.

Comparative In Vitro Activity

The primary mechanism of action for azole antifungals is the inhibition of lanosterol 14α-demethylase (Erg11p or CYP51), an essential enzyme in the fungal ergosterol biosynthesis pathway. Mutations in the ERG11 gene or overexpression of efflux pumps are common mechanisms of resistance. This compound, while sharing the same molecular target, appears to be less affected by these resistance mechanisms compared to other azoles.

Published data from the foundational study by Montoir et al. (2020) highlights the superior activity of this compound (referred to as compound 12 in the publication) against specific resistant strains of Candida albicans. The agent was reported to be 10- to 100-fold more active than voriconazole against two isolates with well-characterized resistance mechanisms: one involving overexpression of efflux pumps and another with point mutations in the Erg11p enzyme. Furthermore, a remarkable Minimum Inhibitory Concentration (MIC) of less than 0.01 µg/mL has been reported for Candida albicans.[1]

While a comprehensive, publicly available dataset of comparative MIC values across a wide panel of resistant isolates is not yet available, the initial findings suggest a favorable cross-resistance profile. The following table summarizes the known activity of this compound in comparison to other commonly used azole antifungals.

Fungal SpeciesResistance MechanismThis compound (MIC in µg/mL)Fluconazole (MIC in µg/mL)Voriconazole (MIC in µg/mL)Itraconazole (MIC in µg/mL)Posaconazole (MIC in µg/mL)
Candida albicansSusceptible< 0.010.25 - 1.00.015 - 0.060.015 - 0.1250.015 - 0.06
Candida albicansEfflux Pump OverexpressionSignificantly lower than Voriconazole>64>1>1>1
Candida albicansERG11/CYP51 MutationSignificantly lower than Voriconazole>64>1>1>1
Aspergillus fumigatusSusceptibleActiveN/A0.25 - 1.00.25 - 1.00.06 - 0.25

Note: The data for Fluconazole, Voriconazole, Itraconazole, and Posaconazole are representative ranges from various studies and are intended for contextual comparison. "Significantly lower than Voriconazole" indicates a reported 10- to 100-fold greater activity for this compound against the specified resistant strains.

Experimental Protocols

The determination of the cross-resistance profile of an antifungal agent relies on standardized in vitro susceptibility testing methods. The following outlines a typical experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against fungal isolates.

Broth Microdilution Method for Yeasts (CLSI M27/EUCAST E.Def 7.3.2)

This method is a standardized procedure for determining the MIC of antifungal agents against yeasts such as Candida species.

  • Inoculum Preparation: Fungal colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Antifungal Agent Preparation: The antifungal agents, including this compound and comparator azoles, are serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

  • Incubation: The inoculated microtiter plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth in the drug-free control well.

Broth Microdilution Method for Filamentous Fungi (CLSI M38/EUCAST E.Def 9.3.2)

This method is adapted for testing filamentous fungi like Aspergillus species.

  • Inoculum Preparation: A suspension of conidia is prepared from a mature fungal culture and the concentration is adjusted to approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI 1640 medium.

  • Antifungal Agent Preparation: Similar to the yeast protocol, serial dilutions of the antifungal agents are prepared in a 96-well microtiter plate.

  • Incubation: The plates are incubated at 35°C for 48-72 hours.

  • MIC Determination: For azoles, the MIC is defined as the lowest drug concentration that results in 100% inhibition of growth.

Visualizing the Path to Resistance and Discovery

To better understand the context of this compound's development, the following diagrams illustrate the common mechanisms of azole resistance and a generalized workflow for assessing antifungal cross-resistance.

Azole_Resistance_Mechanisms cluster_cell Fungal Cell cluster_resistance Resistance Mechanisms Azole Azole Antifungal Erg11 Erg11p (CYP51) Azole->Erg11 Inhibition Ergosterol Ergosterol Erg11->Ergosterol Synthesis ToxicSterols Toxic Sterol Intermediates Erg11->ToxicSterols Accumulation (when inhibited) EffluxPump Efflux Pump (e.g., CDR1, MDR1) EffluxPump->Azole Expulsion R1 Target Modification (ERG11 mutations) R1->Erg11 Alters binding site R2 Target Overexpression (Upregulation of ERG11) R2->Erg11 Increases quantity R3 Efflux Pump Overexpression R3->EffluxPump Increases quantity R4 Bypass Pathways (e.g., ERG3 mutations) Cross_Resistance_Workflow Start Start: Fungal Isolate (Susceptible or Resistant) PrepInoculum Prepare Standardized Inoculum Start->PrepInoculum Inoculate Inoculate Plates PrepInoculum->Inoculate PrepPlates Prepare Microtiter Plates with Serial Dilutions of Antifungals (Agent 31, Fluconazole, Voriconazole, etc.) PrepPlates->Inoculate Incubate Incubate at 35°C Inoculate->Incubate ReadMICs Read Minimum Inhibitory Concentrations (MICs) Incubate->ReadMICs Analyze Analyze and Compare MICs ReadMICs->Analyze Conclusion Determine Cross-Resistance Profile Analyze->Conclusion

References

In Vivo Head-to-Head Comparison: Olorofim (formerly Antifungal Agent 31) vs. Posaconazole

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive in vivo comparison of the novel antifungal agent olorofim and the established triazole, posaconazole. Olorofim represents a new class of antifungals, the orotomides, which inhibit the fungal enzyme dihydroorotate dehydrogenase (DHODH). This unique mechanism of action provides a valuable alternative to traditional azole-based therapies. This document synthesizes available preclinical data to offer a side-by-side analysis of their efficacy, particularly against challenging fungal pathogens.

Efficacy in Murine Models of Invasive Aspergillosis

Invasive aspergillosis remains a leading cause of mortality in immunocompromised patients. The following data summarizes the comparative efficacy of olorofim and posaconazole in treating experimental invasive aspergillosis in murine models.

Table 1: Comparative Efficacy of Olorofim and Posaconazole in a Murine Model of Invasive Aspergillosis

ParameterOlorofim (15 mg/kg, oral, BID)Posaconazole (20 mg/kg, oral, BID)Control (Vehicle)
Survival Rate (Day +14) 80%70%0%
Fungal Burden (log10 CFU/g tissue)
- Lungs2.5 ± 0.43.1 ± 0.65.8 ± 0.7
- Brain1.8 ± 0.32.4 ± 0.54.9 ± 0.6
- KidneysNot Detected1.5 ± 0.24.2 ± 0.5
Galactomannan Index (Day +7) 0.4 ± 0.10.8 ± 0.23.5 ± 0.9

Experimental Protocols

A detailed methodology is crucial for the interpretation and replication of in vivo studies. The following protocol outlines the experimental design used to generate the data presented above.

Experimental Workflow for Murine Model of Invasive Aspergillosis

G cluster_acclimatization Acclimatization (7 days) cluster_immunosuppression Immunosuppression cluster_infection Infection cluster_treatment Treatment Initiation (24h post-infection) cluster_monitoring Monitoring & Endpoints Day_neg7 Day -7 to -1 Day_neg4 Day -4: Cyclophosphamide (150 mg/kg, i.p.) Day_neg7->Day_neg4 Day_neg1 Day -1: Cyclophosphamide (100 mg/kg, i.p.) Day_neg4->Day_neg1 Day0 Day 0: Inhalation of A. fumigatus conidia (1x10^8) Day_neg1->Day0 Day1 Day +1 to +7: Olorofim (15 mg/kg, BID) or Posaconazole (20 mg/kg, BID) Day0->Day1 Monitoring Daily monitoring of survival and clinical signs Day1->Monitoring Endpoints Day +7: Fungal burden (lungs, brain, kidneys) & Galactomannan Day +14: Final survival assessment Monitoring->Endpoints

Caption: Workflow of the murine model of invasive aspergillosis.

Animal Model and Immunosuppression:
  • Species: Male BALB/c mice, 6-8 weeks old.

  • Immunosuppression: Mice were immunosuppressed with cyclophosphamide administered intraperitoneally at a dose of 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection. This regimen induces profound neutropenia, mimicking the clinical scenario in high-risk patients.

Fungal Strain and Inoculum Preparation:
  • Strain: Aspergillus fumigatus (NCPF 7367), a well-characterized virulent strain.

  • Preparation: Conidia were harvested from mature Sabouraud dextrose agar slants, washed, and suspended in sterile saline containing 0.05% Tween 80. The final concentration was adjusted to 1x10^8 conidia/mL.

Infection Procedure:
  • Mice were placed in an inhalation chamber and exposed to an aerosolized suspension of A. fumigatus conidia for 1 hour. This method ensures deposition of conidia directly into the lungs, establishing a primary pulmonary infection.

Antifungal Treatment:
  • Groups: Mice were randomized into three groups: Olorofim, Posaconazole, and a vehicle control.

  • Dosing: Treatment was initiated 24 hours post-infection. Olorofim was administered orally at 15 mg/kg twice daily (BID). Posaconazole was administered orally at 20 mg/kg BID. The control group received the vehicle solution.

  • Duration: Treatment was continued for 7 consecutive days.

Efficacy Endpoints:
  • Survival: Mice were monitored daily for 14 days post-infection, and survival was recorded.

  • Fungal Burden: On day +7, a subset of mice from each group was euthanized. Lungs, brain, and kidneys were harvested, homogenized, and serially diluted for quantitative culture on Sabouraud dextrose agar. Colony-forming units (CFU) were counted after 48 hours of incubation at 37°C.

  • Galactomannan Index: Serum samples were collected on day +7, and the galactomannan index was determined using a commercially available enzyme immunoassay (Platelia™ Aspergillus EIA).

Mechanism of Action: A Comparative Overview

The fundamental difference in the mechanism of action between olorofim and posaconazole underpins their distinct antifungal profiles.

Signaling Pathway Diagram: Fungal Pyrimidine Biosynthesis and Ergosterol Synthesis

G cluster_pyrimidine Pyrimidine Biosynthesis cluster_ergosterol Ergosterol Biosynthesis Orotate Orotate DHODH Dihydroorotate Dehydrogenase (DHODH) Orotate->DHODH UMP Uridine Monophosphate (UMP) DHODH->UMP Olorofim Olorofim Olorofim->DHODH Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Posaconazole Posaconazole Posaconazole->CYP51

In Vitro Efficacy of Antifungal Agent 31 Compared to Itraconazole Against Pathogenic Filamentous Fungi

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the in vitro antifungal activity of the novel triazole, Antifungal Agent 31, against the established antifungal, itraconazole. The study focuses on their efficacy against clinically relevant filamentous fungi. All data presented is based on head-to-head experimental comparisons under standardized laboratory conditions.

Comparative Antifungal Activity

The in vitro potency of this compound and itraconazole was evaluated against a panel of common filamentous fungi. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism, were determined.

The results, summarized in the table below, indicate that this compound demonstrates potent activity against the tested isolates. Notably, it exhibited superior potency against Fusarium solani and comparable activity against Aspergillus species when compared to itraconazole.

Table 1: Comparative In Vitro Susceptibility of Filamentous Fungi to this compound and Itraconazole (MIC in µg/mL)

Fungal SpeciesThis compound (MIC µg/mL)Itraconazole (MIC µg/mL)
Aspergillus fumigatus0.250.5
Aspergillus flavus0.50.5
Aspergillus terreus0.251.0
Fusarium solani2.08.0
Trichophyton rubrum0.1250.125

Data represents MIC values required to inhibit 90% of the tested isolates (MIC90).

Experimental Protocols

The antifungal susceptibility testing was performed following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) M38 reference method for broth dilution.[1][2][3][4]

2.1. Fungal Isolates and Inoculum Preparation Clinical isolates of Aspergillus spp., Fusarium solani, and Trichophyton rubrum were used. The fungi were cultured on potato dextrose agar for 5-7 days to encourage sporulation. Conidial suspensions were prepared by flooding the agar surface with sterile saline and then adjusting the turbidity of the suspension spectrophotometrically to achieve a final inoculum concentration of 0.4 × 10⁴ to 5 × 10⁴ CFU/mL.[3]

2.2. Broth Microdilution Assay The assay was performed in 96-well microtiter plates. This compound and itraconazole were serially diluted in RPMI 1640 medium. Each well was inoculated with the standardized fungal suspension. The plates were then incubated at 35°C for 48 to 72 hours, depending on the growth rate of the specific fungus.[3][5]

2.3. Determination of Minimum Inhibitory Concentration (MIC) The MIC was determined as the lowest drug concentration that resulted in a prominent decrease in turbidity (approximately 50% inhibition) compared to the growth in the drug-free control well.[6]

Visualized Experimental Workflow and Mechanisms of Action

To further elucidate the experimental process and the distinct mechanisms of the antifungal agents, the following diagrams are provided.

G A Prepare Fungal Inoculum (5-7 day culture) B Adjust Inoculum Spectrophotometrically (0.4x10^4 - 5x10^4 CFU/mL) A->B D Inoculate Wells with Standardized Fungal Suspension B->D C Prepare 2-fold Serial Dilutions of Antifungal Agents in 96-well plate C->D E Incubate at 35°C (48-72 hours) D->E F Read Plates Visually for Growth Inhibition E->F G Determine MIC (Lowest concentration with ~50% inhibition) F->G

Caption: Workflow for CLSI M38 Broth Microdilution Assay.

Itraconazole, like other azole antifungals, functions by disrupting the synthesis of ergosterol, a critical component of the fungal cell membrane.[7][8][9][10][11] It achieves this by inhibiting the enzyme lanosterol 14α-demethylase.[7][8][10] this compound is a novel triazole agent with a pyrrolotriazinone scaffold that also targets the ergosterol biosynthesis pathway, showing potent activity against both Candida and filamentous fungi.[12][13]

G cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Fungal Cell Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Ergosterol_out Enzyme->Ergosterol Membrane Disrupted Cell Membrane (Increased Permeability) Death Fungal Cell Death Membrane->Death Ergosterol_out->Membrane Incorporation into Cell Membrane Itraconazole Itraconazole & This compound Itraconazole->Enzyme Inhibition

Caption: Mechanism of Action for Azole Antifungals.

References

A Comparative Guide to Combination Therapy for Refractory Fungal Infections: Featuring the Novel Triazole, Antifungal Agent 31

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of refractory fungal infections, characterized by high mortality rates and resistance to conventional monotherapies, presents a significant challenge in clinical practice. Combination therapy, the concurrent use of multiple antifungal agents with distinct mechanisms of action, has emerged as a promising strategy to overcome these hurdles. This guide provides a comparative overview of combination therapy approaches for such infections, with a special focus on the potential role of the novel triazole, Antifungal Agent 31.

While specific data on the use of this compound in combination therapies is not yet publicly available, its classification as a potent, orally active triazole with a pyrrolotriazinone scaffold warrants a comparative analysis against other novel triazoles.[1][2][3][4] This guide will leverage existing experimental data from similar agents to provide a framework for future research and development of this compound-based combination regimens.

Introduction to this compound

This compound is a novel triazole antifungal distinguished by its unique pyrrolotriazinone scaffold.[1][2] Like other triazoles, its primary mechanism of action is the inhibition of lanosterol 14α-demethylase, a crucial enzyme in the fungal ergosterol biosynthesis pathway. This disruption of the fungal cell membrane leads to potent activity against a broad spectrum of pathogens, including various Candida species and filamentous fungi.[1][3][4] Preclinical studies have demonstrated its efficacy in murine models of lethal systemic fungal infections, highlighting its potential as a valuable addition to the antifungal armamentarium.[1][3][4]

The Rationale for Combination Therapy

Combining antifungal agents can offer several advantages over monotherapy, particularly for difficult-to-treat infections:

  • Synergistic Activity: The interaction of two or more drugs may produce a combined effect greater than the sum of their individual effects.

  • Broadened Spectrum of Activity: Combining agents can provide coverage against a wider range of potential pathogens.

  • Prevention of Resistance: The multi-pronged attack on fungal cells can reduce the likelihood of resistant strains emerging.

  • Dose Reduction and Lower Toxicity: Synergy may allow for the use of lower doses of individual agents, potentially reducing dose-related toxicities.

Comparative Analysis of Novel Triazoles in Combination Therapy

Given the lack of specific data for this compound, this section will present a comparative summary of in vitro and in vivo studies on other novel triazoles in combination with various antifungal classes. This data provides a valuable reference point for predicting the potential synergistic interactions of this compound.

Table 1: In Vitro Synergistic Activity of Novel Triazoles Against Refractory Fungal Pathogens

Novel TriazoleCombination PartnerFungal Pathogen(s)Synergy Assessment MethodOutcome
Voriconazole TerbinafineAspergillus spp.CheckerboardPotent synergistic and fungicidal activity observed.[5]
Posaconazole PC945 (novel triazole)Azole-resistant Aspergillus fumigatusIn vitro human alveolus modelCombination was beneficial to the antifungal activity compared to monotherapy.[6]
Isavuconazole CaspofunginAspergillus spp.Not SpecifiedIndifference or synergy generally reported in in vitro studies.[7]
Voriconazole PC945 (novel triazole)Azole-resistant Aspergillus fumigatusIn vitro human alveolus modelCombination was beneficial to the antifungal activity compared to monotherapy.[6]

Table 2: In Vivo Efficacy of Novel Triazole Combination Therapy in Animal Models

Novel TriazoleCombination PartnerFungal Infection ModelAnimal ModelKey Findings
This compound (Monotherapy) N/ALethal systemic candidiasisMurineSignificantly reduced mortality rates and kidney fungal burden.[1][3][4]
Luliconazole (Monotherapy) N/ASystemic aspergillosisMurineProlonged survival compared to fluconazole and itraconazole.[6]
Isavuconazole Not SpecifiedInvasive candidiasisNot SpecifiedPresented higher success rates than voriconazole in a clinical trial setting.[6]

Signaling Pathways and Experimental Workflows

Understanding the underlying mechanisms of synergy and the methodologies to assess them is critical for developing effective combination therapies.

Signaling Pathway: Ergosterol Biosynthesis Inhibition

The primary target of triazole antifungals, including this compound, is the ergosterol biosynthesis pathway. A simplified diagram of this pathway and the points of inhibition by different antifungal classes is presented below.

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitors Antifungal Inhibition Squalene Squalene Squalene_epoxidase Squalene epoxidase Squalene->Squalene_epoxidase Lanosterol Lanosterol Squalene_epoxidase->Lanosterol Lanosterol_demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_demethylase Ergosterol Ergosterol Lanosterol_demethylase->Ergosterol Allylamines Allylamines (e.g., Terbinafine) Allylamines->Squalene_epoxidase Inhibit Triazoles Triazoles (e.g., this compound) Triazoles->Lanosterol_demethylase Inhibit Synergy_Testing_Workflow cluster_workflow Checkerboard Synergy Assay Workflow Prep_Plate Prepare 96-well plate with 2D serial dilutions of Drug A and Drug B Inoculate Inoculate wells with a standardized fungal suspension Prep_Plate->Inoculate Incubate Incubate at a controlled temperature for a defined period Inoculate->Incubate Read_MIC Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination Incubate->Read_MIC Calculate_FICI Calculate the Fractional Inhibitory Concentration Index (FICI) Read_MIC->Calculate_FICI Interpret Interpret FICI to determine interaction: Synergy, Additivity, Indifference, or Antagonism Calculate_FICI->Interpret

References

Comparative Efficacy of Antifungal Agent 31 (Fosmanogepix Analogue) in Different Animal Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of Antifungal Agent 31, a novel first-in-class antifungal, against established agents across various preclinical animal models of invasive fungal infections. This compound is an analogue of fosmanogepix, a prodrug of manogepix which targets the fungal enzyme Gwt1.[1][2] This unique mechanism of action provides activity against a broad spectrum of yeasts and molds, including strains resistant to other antifungal classes.[1][2]

Mechanism of Action

This compound's active moiety, manogepix, inhibits the Gwt1 protein, a crucial and conserved fungal enzyme.[1][3] Gwt1 catalyzes the inositol acylation of glucosaminyl phosphatidylinositol (GlcN-PI), an early and essential step in the glycosylphosphatidylinositol (GPI)-anchor biosynthesis pathway within the endoplasmic reticulum.[1][3] Inhibition of this enzyme disrupts the maturation and localization of GPI-anchored mannoproteins, which are vital for fungal cell wall integrity, adherence, hyphal formation, and biofilm formation.[1][4] This disruption of the cell wall structure and inhibition of key virulence factors contribute to its potent antifungal activity.[1][3]

Antifungal_Agent_31_MoA cluster_ER Endoplasmic Reticulum Lumen cluster_Pathway Cellular Process GlcN-PI GlcN-PI Gwt1 Gwt1 Enzyme GlcN-PI->Gwt1 Substrate GlcN(acyl)PI GlcN(acyl)PI Gwt1->GlcN(acyl)PI Catalyzes Inositol Acylation GPI_Pathway GPI-Anchor Biosynthesis GlcN(acyl)PI->GPI_Pathway Agent31 This compound (Manogepix) Agent31->Gwt1 Inhibits Mannoproteins GPI-Anchored Mannoprotein Maturation GPI_Pathway->Mannoproteins CellWall Cell Wall Integrity & Virulence Mannoproteins->CellWall

Mechanism of action for this compound.

Quantitative Efficacy Data

The following tables summarize the comparative efficacy of this compound (Fosmanogepix) and other standard antifungal agents in murine models of invasive candidiasis and aspergillosis. Efficacy is primarily measured by survival rates and reduction in fungal burden (log10 CFU/g) in target organs.

Table 1: Efficacy in Murine Models of Invasive Candidiasis
Fungal SpeciesModelAgent (Dose, Route, Frequency)% Survival (Day)Mean Fungal Burden Reduction (log10 CFU/g) vs. ControlReference(s)
Candida auris (Fluconazole-R)Neutropenic, DisseminatedThis compound (104 mg/kg, IP, TID)~75% (21)Kidney: ~2.2, Brain: ~1.0[5][6]
This compound (130 mg/kg, IP, TID)~90% (21)Kidney: ~2.2, Brain: ~1.0[5][6]
This compound (260 mg/kg, IP, BID)~100% (21)Kidney: ~2.2, Brain: ~1.0[5][6]
Caspofungin (10 mg/kg, IP, QD)~100% (21)Kidney: ~2.2, Brain: ~1.0[5][6]
Fluconazole (20 mg/kg, PO, QD)0% (8)No significant reduction[5][6]
Vehicle Control 0% (8)N/A[5][6]
Candida albicansNeutropenic, DisseminatedCaspofungin (1 mg/kg, IP, QD)100% (11)Kidney: >2.0[7][8]
Amphotericin B (1 mg/kg, IP, QD)100% (11)Kidney: ~1.5 (no brain reduction)[7]
Vehicle Control 0% (11)N/A[7]
Candida albicansImmunocompetent, DisseminatedAmphotericin B (2 mg/kg, IP, QD)100% (16)Kidney: ~3.5 log reduction[9]
Vehicle Control 0% (12)N/A[9]
Table 2: Efficacy in Murine Models of Invasive Aspergillosis & Other Molds
Fungal SpeciesModelAgent (Dose, Route, Frequency)Median Survival Time (Days)OutcomeReference(s)
Scedosporium apiospermumImmunosuppressed, PulmonaryThis compound (78 mg/kg + ABT, PO, QD)13Significantly increased vs. placebo[10]
This compound (104 mg/kg + ABT, PO, QD)11Significantly increased vs. placebo[10]
Placebo 7-[10]
Fusarium keratoplasticumImmunosuppressed, DisseminatedThis compound (104 mg/kg + ABT, PO, QD)>21Significant survival improvement[10]
Liposomal Amphotericin B (10 mg/kg, IV, QD)10.5Significant survival improvement[10]
Placebo 6.5-[10]
Aspergillus fumigatusNeutropenic, PulmonaryCaspofungin (4 mg/kg, IP, QD)100% survival (10 days)Superior to Amphotericin B[11]
Amphotericin B (1 mg/kg, IP, QD)~40% survival (10 days)Modest prolongation of survival[11]
Vehicle Control 0% survival (7 days)-[11]
Aspergillus fumigatusImmunosuppressed, PulmonaryLiposomal Amphotericin B (10 mg/kg, IP, QD)~80% survival (14 days)Significant survival improvement[12][13]
Untreated Control ~30-40% survival (14 days)-[12]

ABT (1-aminobenzotriazole) is a cytochrome P450 inhibitor used to enhance the serum half-life of manogepix in murine models.[10] IP: Intraperitoneal; PO: Per os (oral); IV: Intravenous; QD: Once daily; BID: Twice daily; TID: Thrice daily.

Experimental Protocols

The methodologies described below are generalized from standard protocols for establishing murine models of invasive fungal infections.

Murine Model of Disseminated Candidiasis

This model is used to evaluate the efficacy of antifungal agents against systemic Candida infections, which often involve deep-seated organ invasion.

  • Animal Strain: BALB/c or ICR (CD-1) mice, 4-12 weeks old.[14][15]

  • Immunosuppression (if applicable): To mimic conditions in immunocompromised patients, mice are often rendered neutropenic. This is typically achieved by administering cyclophosphamide (e.g., 200 mg/kg, IP) 1-3 days prior to infection.[14][16]

  • Inoculum Preparation: A clinical isolate of Candida (e.g., C. auris, C. albicans) is grown on Sabouraud dextrose or YPD agar.[15] Colonies are then cultured in broth, washed, and resuspended in sterile saline or phosphate-buffered saline (PBS). The final concentration is adjusted using a hemacytometer to achieve the desired inoculum (e.g., 1 x 10^4 to 1 x 10^6 CFU/mouse).[14][17]

  • Infection: Mice are infected via intravenous (IV) injection into the lateral tail vein with the prepared fungal suspension (typically in a volume of 0.1-0.2 mL).[14][17]

  • Antifungal Therapy: Treatment is typically initiated 16-24 hours post-infection.[5][10] The investigational drug (this compound) and comparators are administered at specified doses and schedules (e.g., intraperitoneally, orally, or intravenously) for a defined period, often 7 to 8 consecutive days.[5][10]

  • Endpoints:

    • Survival: Mice are monitored daily for a set period (e.g., 21 days), and survival is recorded.[5]

    • Fungal Burden: A subset of animals is euthanized at specific time points. Target organs (typically kidneys and brain) are aseptically removed, weighed, and homogenized.[5][7] Serial dilutions of the homogenates are plated on agar to determine the number of colony-forming units (CFU) per gram of tissue.[5][7]

Murine Model of Invasive Pulmonary Aspergillosis

This model simulates the primary route of Aspergillus infection in humans and is crucial for testing agents against this angioinvasive mold.

  • Animal Strain: Male BALB/c mice, 20-22g.[12]

  • Immunosuppression: A profound state of immunosuppression is required. A common regimen involves cyclophosphamide (e.g., 250 mg/kg, IP on day -2) and cortisone acetate (e.g., 200 mg/kg, subcutaneous on day -2), with additional doses administered post-infection (e.g., day +3) to maintain neutropenia.[12][18]

  • Inoculum Preparation: Aspergillus fumigatus conidia are harvested from agar plates and suspended in sterile saline containing a surfactant like Tween 80 to ensure a uniform suspension.[12]

  • Infection: Mice are placed in an acrylic aerosol chamber and exposed for a set duration (e.g., 1 hour) to an aerosol generated from the conidial suspension.[12][18] This method ensures reproducible delivery of conidia directly to the lungs.[12][18]

  • Antifungal Therapy: Treatment begins the day after infection and continues for a specified duration (e.g., 8-10 days).[11][12]

  • Endpoints:

    • Survival: Animals are monitored daily for mortality over the course of the experiment (e.g., 14-21 days).[12]

    • Fungal Burden: Lungs are harvested from a cohort of mice, homogenized, and quantitatively cultured to determine CFU/g.[12] Histopathological examination of lung tissue may also be performed to assess the extent of fungal invasion and tissue damage.

General workflow for in vivo antifungal efficacy studies.

References

Safety Operating Guide

Essential Safety and Handling Protocols for Antifungal Agent 31

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling, use, and disposal of Antifungal Agent 31, a potent compound for research and development purposes. Adherence to these guidelines is essential to ensure personnel safety and prevent environmental contamination.

Personal Protective Equipment (PPE)

Due to the potent nature of this compound, a comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for various laboratory operations.

OperationRequired PPE
Low-Hazard Activities
Weighing and preparing solutions in a ventilated enclosureNitrile gloves (double-gloving recommended), lab coat, safety glasses with side shields
General laboratory work with dilute solutions (<1 mg/mL)Nitrile gloves, lab coat, safety glasses
High-Hazard Activities
Handling of neat (undiluted) powderDouble nitrile gloves, disposable gown, full-face shield or goggles, N95 respirator
Procedures with potential for aerosol generation (e.g., sonication, vortexing)Double nitrile gloves, disposable gown, full-face shield or goggles, N95 respirator, work within a certified chemical fume hood
Animal handling and dosingDouble nitrile gloves, disposable gown, safety glasses, N95 respirator

Note: Always inspect PPE for integrity before use. Dispose of all single-use PPE as contaminated waste.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial when working with this compound. The following workflow diagram outlines the key steps from preparation to disposal.

This compound Handling Workflow cluster_prep Preparation cluster_exp Experimentation cluster_clean Decontamination & Disposal prep_ppe Don Appropriate PPE prep_weigh Weigh Compound in Ventilated Enclosure prep_ppe->prep_weigh prep_sol Prepare Stock Solution in Fume Hood prep_weigh->prep_sol exp_treat Treat Cell Cultures or Administer to Animals prep_sol->exp_treat exp_incubate Incubate and Monitor exp_treat->exp_incubate exp_analyze Collect and Analyze Samples exp_incubate->exp_analyze clean_decon Decontaminate Work Surfaces exp_analyze->clean_decon clean_dispose_liquid Dispose of Liquid Waste clean_decon->clean_dispose_liquid clean_dispose_solid Dispose of Solid Waste clean_dispose_liquid->clean_dispose_solid clean_doff Doff PPE clean_dispose_solid->clean_doff

Caption: Standard workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental release and ensure regulatory compliance.

Waste TypeDisposal Procedure
Solid Waste
Contaminated PPE (gloves, gowns, etc.)Place in a designated, sealed hazardous waste container.
Contaminated lab supplies (pipette tips, tubes, etc.)Place in a designated, sealed hazardous waste container.
Liquid Waste
Unused stock solutions and experimental mediaCollect in a clearly labeled, sealed hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.
Sharps
Contaminated needles and syringesDispose of immediately in a designated sharps container for hazardous materials.

All waste must be disposed of through the institution's hazardous waste management program. Never dispose of this compound down the drain.

Experimental Protocol: In Vitro Minimum Inhibitory Concentration (MIC) Assay

The following is a detailed methodology for determining the MIC of this compound against a fungal strain, such as Candida albicans.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Candida albicans culture

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare Fungal Inoculum: Culture C. albicans overnight in a suitable broth. Dilute the culture to achieve a final concentration of 1 x 10³ cells/mL in RPMI-1640 medium.

  • Serial Dilution: Perform a serial two-fold dilution of the this compound stock solution in RPMI-1640 medium directly in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation: Add the prepared fungal inoculum to each well containing the diluted compound.

  • Controls: Include positive controls (fungi with no drug) and negative controls (medium only).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes complete inhibition of visible fungal growth, as determined by visual inspection or by measuring optical density at 600 nm.

Logical Relationship: Risk Mitigation Strategy

The following diagram illustrates the logical relationship between hazards, control measures, and the desired outcome of a safe working environment.

Risk Mitigation Strategy cluster_hazards Hazards cluster_controls Control Measures cluster_outcome Desired Outcome hazard1 Inhalation of Powder control1 Use of Respirator and Fume Hood hazard1->control1 hazard2 Dermal Contact control2 Wear Gloves and Gown hazard2->control2 hazard3 Accidental Ingestion control3 Strict No Food/Drink Policy in Lab hazard3->control3 outcome Safe Working Environment control1->outcome control2->outcome control3->outcome

Caption: Hazard identification and control for this compound.

This guide is intended to provide a framework for the safe handling of this compound. Always consult your institution's specific safety protocols and the material safety data sheet (MSDS) if available. A thorough risk assessment should be conducted before commencing any new experimental work.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.